3-Amino-1,2-benzisoxazole-6-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-1,2-benzoxazole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O/c9-4-5-1-2-6-7(3-5)12-11-8(6)10/h1-3H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJIURFDSUKEMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)ON=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466446 | |
| Record name | 3-Amino-1,2-benzisoxazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229623-53-4 | |
| Record name | 3-Amino-1,2-benzisoxazole-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=229623-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-1,2-benzisoxazole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 3-Amino-1,2-benzisoxazole-6-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 3-Amino-1,2-benzisoxazole-6-carbonitrile. The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of pharmacologically active agents. The introduction of an amino group at the 3-position and a carbonitrile moiety at the 6-position offers a unique substitution pattern with potential for modulation of biological activity and exploration in drug discovery programs. This document outlines a plausible synthetic route, detailed experimental protocols, and predicted characterization data to facilitate its preparation and analysis in a laboratory setting. All quantitative data are summarized in structured tables, and key experimental workflows are visualized using diagrams.
Introduction
The 1,2-benzisoxazole ring system is a core component of numerous compounds exhibiting a wide array of biological activities, including antipsychotic, anticonvulsant, and antimicrobial properties. The substituent at the 3-position of the benzisoxazole ring is known to be a critical determinant of its pharmacological profile. 3-Amino-1,2-benzisoxazole derivatives, in particular, serve as versatile intermediates for the synthesis of more complex molecules. The addition of a carbonitrile group at the 6-position introduces a functional handle for further chemical modification and can influence the electronic properties of the entire scaffold, potentially leading to novel biological activities. This guide presents a putative synthetic pathway and predicted analytical data for this compound to aid researchers in its synthesis and identification.
Proposed Synthesis Pathway
The key steps are:
-
Nucleophilic Aromatic Substitution: Reaction of 2-fluoro-5-cyanobenzonitrile with a suitable N-hydroxyacetamide equivalent to form an intermediate O-aryl oxime ether.
-
Intramolecular Cyclization: Base-mediated intramolecular cyclization of the O-aryl oxime ether to yield the target this compound.
A one-pot variation of this sequence is also a feasible approach.
Experimental Protocols
The following are detailed, albeit predictive, experimental protocols for the synthesis of this compound.
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
One-Pot Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of 3-amino-1,2-benzisoxazole derivatives.
dot
Caption: Workflow for the one-pot synthesis.
Procedure:
-
To a stirred solution of 2-fluoro-5-cyanobenzonitrile (1.0 eq.) and acetohydroxamic acid (1.2 eq.) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (2.5 eq.).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure this compound.
Characterization Data (Predicted)
As no experimental data is publicly available, the following characterization data for this compound (Molecular Formula: C₈H₅N₃O, Molecular Weight: 159.15 g/mol ) are predicted based on the analysis of structurally similar compounds.
Physical Properties
| Property | Predicted Value |
| Physical State | Off-white to light yellow solid |
| Melting Point | >200 °C (decomposes) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol |
Spectroscopic Data
The following tables summarize the predicted spectroscopic data.
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.20 | d | 1H | H-7 |
| ~7.90 | dd | 1H | H-5 |
| ~7.60 | d | 1H | H-4 |
| ~6.50 | s (br) | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C-3 |
| ~162.0 | C-7a |
| ~135.0 | C-5 |
| ~125.0 | C-7 |
| ~120.0 | C-4 |
| ~118.0 | -CN |
| ~110.0 | C-3a |
| ~105.0 | C-6 |
Table 3: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| 3450-3300 | N-H stretching (asymmetric and symmetric) |
| 2230-2210 | C≡N stretching |
| 1640-1620 | N-H bending |
| 1600-1580 | C=N stretching |
| 1550-1450 | Aromatic C=C stretching |
| 1250-1150 | C-O stretching |
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Predicted Fragment |
| 159 | [M]⁺ |
| 131 | [M - CO]⁺ |
| 104 | [M - CO - HCN]⁺ |
Logical Relationships in Characterization
The characterization of this compound involves a logical workflow to confirm its structure and purity.
dot
Caption: Logical flow for structural confirmation.
Conclusion
This technical guide provides a foundational resource for the synthesis and characterization of this compound. The proposed synthetic protocol offers a straightforward and efficient method for its preparation from commercially available starting materials. The predicted analytical data will be instrumental in the identification and confirmation of the synthesized compound. The availability of this molecule will enable further exploration of its potential applications in medicinal chemistry and drug development, serving as a valuable building block for the creation of novel therapeutic agents. Researchers are encouraged to use this guide as a starting point for their investigations into this promising heterocyclic scaffold.
An In-depth Technical Guide on the Physicochemical Properties of 3-Amino-1,2-benzisoxazole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, experimental protocols, and biological context of 3-Amino-1,2-benzisoxazole-6-carbonitrile (CAS No. 229623-53-4). This molecule belongs to the benzisoxazole class, a privileged scaffold in medicinal chemistry recognized for its presence in a wide array of biologically active compounds.[1]
Core Physicochemical Properties
This compound is a heterocyclic aromatic compound. Its structure, featuring an amino group and a cyano group on the benzisoxazole core, dictates its chemical reactivity, solubility, and potential for biological interactions. The quantitative properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 229623-53-4 | [2] |
| Molecular Formula | C₈H₅N₃O | [2] |
| Molecular Weight | 159.148 g/mol | [2] |
| Boiling Point | 408.53 °C at 760 mmHg | |
| Density | 1.411 g/cm³ | [2] |
| XLogP3 | 1.1 | [2] |
| Polar Surface Area (PSA) | 75.8 Ų | [2] |
| Refractive Index | 1.683 | [2] |
| Flash Point | 200.872 °C | [2] |
| Melting Point | Data not available in cited sources. | |
| pKa | Data not available in cited sources. | |
| Solubility | Data not available in cited sources. |
Experimental Protocols
Synthesis
While specific, detailed protocols for this compound are proprietary or not publicly detailed, general synthetic routes for 3-aminosubstituted benzisoxazoles have been described in the literature. A common approach involves the cyclization of ortho-substituted aryl precursors.
One established methodology for creating the 3-amino-1,2-benzisoxazole core involves the following key steps[3]:
-
Oxime Formation: Reaction of an appropriate ortho-substituted benzaldehyde with hydroxylamine to form the corresponding oxime.
-
Chlorination: The resulting oxime is chlorinated, typically using N-chlorosuccinimide (NCS), to yield a 2-chloro-N-hydroxybenzimidoyl chloride intermediate.
-
Amine Substitution: The chlorine is then substituted by reacting the intermediate with an excess of the desired amine. In the case of the title compound, this would be ammonia or an ammonia equivalent.
-
Cyclization: The final step is a base-promoted ring closure. This is often achieved by heating the precursor with a base such as potassium hydroxide (KOH) in a suitable solvent system (e.g., dioxane/water) to yield the 3-aminosubstituted benzisoxazole.
Another novel synthesis approach for the 3-amino-1,2-benzisoxazole scaffold starts from a 2-[(isopropylideneamino)oxy]benzonitrile precursor.[4]
References
Spectroscopic Analysis of 3-Amino-1,2-benzisoxazole-6-carbonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the structural elucidation and characterization of 3-Amino-1,2-benzisoxazole-6-carbonitrile and its derivatives. The 1,2-benzisoxazole scaffold is a significant pharmacophore found in a range of biologically active compounds. Therefore, precise analytical characterization is paramount for advancing drug discovery and development. This document outlines expected spectroscopic data, detailed experimental protocols, and a standardized workflow for analysis.
While specific experimental data for the parent compound, this compound, is not extensively published, this guide extrapolates expected values based on the analysis of structurally related compounds and the known spectroscopic behavior of its constituent functional groups.
Expected Spectroscopic Data
The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) for a typical this compound derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1] Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.[2]
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Notes |
| ~ 8.0 - 8.5 | Doublet / Singlet | Aromatic H (H4/H7) | The protons on the benzene ring will appear in the aromatic region. Their exact shifts and multiplicities depend on the substitution pattern. |
| ~ 7.5 - 8.0 | Doublet / Triplet | Aromatic H (H5) | Protons adjacent to the nitrile group may be shifted downfield. |
| ~ 5.5 - 6.5 | Broad Singlet | Amino (-NH₂) | The chemical shift of the amino protons is variable and can be concentration and solvent-dependent. The signal may broaden or exchange with D₂O. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~ 160 - 165 | C3 (C=N) | The carbon of the isoxazole ring double-bonded to the exocyclic nitrogen. |
| ~ 155 - 160 | C7a (C-O) | The quaternary carbon of the benzene ring fused to the isoxazole oxygen. |
| ~ 110 - 140 | Aromatic Carbons | Six signals are expected for the benzene ring carbons, with their specific shifts influenced by the amino and nitrile substituents. |
| ~ 115 - 120 | C6-CN (Nitrile) | The carbon of the nitrile group. |
| ~ 100 - 110 | C6 | The carbon of the benzene ring attached to the nitrile group. |
| ~ 95 - 105 | C3a | The quaternary carbon at the fusion point of the two rings. |
Note: The chemical shifts are estimations and can vary based on the specific derivative and the solvent used.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[3]
Table 3: Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Medium (often two bands) |
| 3100 - 3000 | C-H Stretch | Aromatic | Medium to Weak |
| 2230 - 2210 | C≡N Stretch | Nitrile (-CN) | Sharp, Medium to Strong |
| 1660 - 1620 | N-H Bend | Primary Amine (-NH₂) | Medium |
| 1610 - 1580 | C=N Stretch | Isoxazole Ring | Medium |
| 1550 - 1450 | C=C Stretch | Aromatic Ring | Medium to Strong (multiple bands) |
| 1250 - 1150 | C-O Stretch | Aryl-O (Isoxazole) | Strong |
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.[4] The molecular formula for this compound is C₈H₅N₃O.
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Ion | Method | Notes |
| 159.04 | [M]⁺ | EI | Molecular ion peak. |
| 160.05 | [M+H]⁺ | ESI, CI | Protonated molecular ion, often the base peak in soft ionization methods. |
| 182.03 | [M+Na]⁺ | ESI | Sodium adduct, common in ESI. |
| 132 | [M-HCN]⁺ | EI | Potential fragmentation via loss of hydrogen cyanide from the nitrile and/or isoxazole ring. |
| 131 | [M-CO]⁺ | EI | Fragmentation involving the loss of carbon monoxide from the isoxazole ring. |
Note: EI (Electron Impact), ESI (Electrospray Ionization), CI (Chemical Ionization). The fragmentation pattern can be complex and provide structural clues.[5]
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[2]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution and lineshape.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
Reference the spectrum to the solvent peak.
-
-
2D NMR (Optional but Recommended): For unambiguous assignment, perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).[1][6]
FT-IR Spectroscopy
Objective: To identify the characteristic functional groups of the molecule.
Methodology (ATR Method): Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.[7]
-
Background Spectrum: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty crystal.[8]
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to apply consistent pressure, ensuring good contact between the sample and the crystal.[7]
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final infrared spectrum. Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry
Objective: To determine the accurate molecular weight and study the fragmentation pattern.
Methodology (LC-MS with ESI): Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is suitable for polar, non-volatile compounds.[9]
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid for positive ion mode.
-
LC Separation (Optional): If analyzing a mixture, inject the sample into an HPLC system (e.g., with a C18 column) to separate the components before they enter the mass spectrometer.
-
Ionization: The sample solution is introduced into the ESI source. A high voltage is applied to the nebulizer needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).[9]
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their m/z ratio.[10]
-
Data Acquisition: Acquire spectra in both positive and negative ion modes to maximize information. For fragmentation studies (MS/MS), the precursor ion of interest (e.g., m/z 160.05) is selected and fragmented by collision-induced dissociation (CID) to generate a product ion spectrum.[11]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Caption: General workflow for synthesis and spectroscopic analysis.
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. scispace.com [scispace.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. fiveable.me [fiveable.me]
- 11. youtube.com [youtube.com]
An In-depth Technical Guide on 3-Amino-1,2-benzisoxazole-6-carbonitrile (CAS Number: 229623-53-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1,2-benzisoxazole-6-carbonitrile, identified by the CAS number 229623-53-4, is a heterocyclic organic compound. Its structure, featuring a fused benzene and isoxazole ring system with amino and nitrile functional groups, makes it a molecule of significant interest in medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its role as a scaffold in the development of targeted therapeutics, particularly as an inhibitor of key signaling pathways implicated in cancer.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzisoxazole core. The amino group at position 3 and the carbonitrile group at position 6 are key features that influence its chemical reactivity and biological activity.
Chemical Identifiers:
-
IUPAC Name: this compound
-
CAS Number: 229623-53-4
-
Molecular Formula: C₈H₅N₃O
-
Molecular Weight: 159.15 g/mol
Physicochemical Properties:
Precise experimental data for the physicochemical properties of this compound is not extensively available in peer-reviewed literature. The data presented below is compiled from chemical supplier databases and should be considered as estimated or calculated values. Experimental verification is recommended.
| Property | Value | Source |
| Boiling Point | 408.53 °C at 760 mmHg | ChemBK[1] |
| Density | 1.411 g/cm³ | Echemi[2] |
| Refractive Index | 1.683 | Echemi[2] |
| Melting Point | Not available |
Spectroscopic Data:
Table 1: Representative ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.8 - 8.2 | m | Aromatic Protons |
| ~6.5 | br s | -NH₂ |
Table 2: Representative ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C3 (C-NH₂) |
| ~150 | C7a (fusion C) |
| ~110 - 140 | Aromatic Carbons |
| ~118 | -CN |
| ~100 | C3a (fusion C) |
Table 3: Representative IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | N-H stretching (amino group) |
| 2230 - 2210 | C≡N stretching (nitrile) |
| 1650 - 1550 | C=N and C=C stretching (aromatic rings) |
| 1300 - 1000 | C-O and C-N stretching |
Table 4: Representative Mass Spectrometry Data
| m/z | Assignment |
| 159.04 | [M]⁺ (Molecular Ion) |
Experimental Protocols
Representative Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature, a general and plausible synthetic route can be devised based on established methods for the synthesis of 3-amino-1,2-benzisoxazole derivatives. A common approach involves the cyclization of an appropriately substituted o-hydroxybenzonitrile derivative.
Reaction Scheme:
Materials:
-
2-Hydroxy-5-cyanobenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Anhydrous ethanol
-
A suitable dehydrating agent (e.g., acetic anhydride) or a cyclizing agent.
Procedure:
-
Oxime Formation: To a solution of 2-hydroxy-5-cyanobenzaldehyde in anhydrous ethanol, an equimolar amount of hydroxylamine hydrochloride and a base such as sodium acetate are added. The mixture is stirred at room temperature or gently heated to facilitate the formation of the corresponding oxime. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by precipitation with water and filtration.
-
Cyclization: The resulting 2-hydroxy-5-cyanobenzaldehyde oxime is then subjected to cyclization to form the 1,2-benzisoxazole ring. This can be achieved through various methods, including heating with a dehydrating agent like acetic anhydride or employing other cyclizing reagents. The reaction conditions (temperature, solvent, and reagent) need to be optimized for this specific substrate.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure product.
Characterization:
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and compared with the expected spectral data.
General Protocol for Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer. Samples can be prepared as KBr pellets or as a thin film.
-
Mass Spectrometry: Mass spectra are acquired on a mass spectrometer using either electrospray ionization (ESI) or electron ionization (EI).
Biological Activity and Signaling Pathways
This compound and its derivatives have emerged as promising scaffolds for the development of inhibitors targeting receptor tyrosine kinases (RTKs). Dysregulation of RTK signaling is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.
Inhibition of Receptor Tyrosine Kinases (RTKs)
The 3-amino-1,2-benzisoxazole core serves as a versatile pharmacophore for designing inhibitors of several key RTKs, including:
-
c-Met (Hepatocyte Growth Factor Receptor): Aberrant c-Met signaling is implicated in tumor growth, angiogenesis, and metastasis.
-
VEGFR (Vascular Endothelial Growth Factor Receptor): VEGFRs are crucial mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
PDGFR (Platelet-Derived Growth Factor Receptor): PDGFR signaling is involved in cell growth, proliferation, and angiogenesis.
By inhibiting these RTKs, 3-amino-1,2-benzisoxazole-based compounds can potentially disrupt these critical cancer-promoting processes.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the general signaling pathways of c-Met, VEGFR, and PDGFR, which are the targets of 3-amino-1,2-benzisoxazole derivatives.
Caption: General Receptor Tyrosine Kinase (RTK) Signaling Pathway and Point of Inhibition.
Caption: The c-Met Signaling Pathway.
Caption: The VEGFR Signaling Pathway in Angiogenesis.
Caption: The PDGFR Signaling Pathway.
Conclusion
This compound represents a valuable building block in the field of medicinal chemistry. Its structural features make it a suitable scaffold for the development of potent and selective inhibitors of receptor tyrosine kinases. While there is a need for more comprehensive experimental data on the physicochemical and spectroscopic properties of this specific compound, the existing literature on related derivatives highlights its potential for the discovery of novel anticancer therapeutics. Further research into the synthesis, optimization, and biological evaluation of derivatives based on this core structure is warranted to fully explore its therapeutic potential.
References
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Novel Benzisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides an in-depth overview of the screening methodologies used to evaluate the therapeutic potential of novel benzisoxazole derivatives, with a focus on their anticancer, antimicrobial, and antipsychotic properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows are presented to aid researchers in the design and execution of their screening programs.
Biological Activities of Benzisoxazole Derivatives: A Quantitative Overview
Novel benzisoxazole derivatives have demonstrated significant potential across various therapeutic areas. The following tables summarize the quantitative data from in vitro and in vivo studies, providing a comparative analysis of the biological activities of different derivatives.
Anticancer Activity
The antiproliferative effects of novel benzisoxazole derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| PTB | MV4-11 (Acute Myeloid Leukemia) | 2 | |
| Compound 75 | MV4-11 (Acute Myeloid Leukemia) | 2 | |
| Compound 5a | HeLa, HT-29, MCF-7, HepG-2 | Potent Activity | |
| Compound 5d | HeLa, HT-29, MCF-7, HepG-2 | Potent Activity | |
| Compound 5k | HeLa, HT-29, MCF-7, HepG-2 | Potent Activity | |
| Compounds 72-74 | HepG-2 | 37.75% - 39.19% inhibition |
Antimicrobial Activity
The antimicrobial efficacy of benzisoxazole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 32 | E. coli, K. pneumoniae, S. typhi, B. subtilis | Good Activity | - | - | |
| Compound 37 | S. typhimurium, S. aureus | High activity at 1 µg/mL | - | - | |
| Compounds 38-40 | B. subtilis, E. coli, P. fluorescens, X. campestris | Lower than standard | A. niger, A. flavus, F. oxysporum | Lower than standard | |
| Compounds 50-52 | M. tuberculosis H37Rv | 3.12 | - | - | |
| Compound 53 | M. tuberculosis H37Rv | 6.25 | - | - | |
| Compound 54 | M. tuberculosis H37Rv | 3.25 | - | - | |
| Compound 55 | M. tuberculosis H37Rv | 6.25 | - | - | |
| Naturally Occurring 1,2-benzisoxazole | Multi-drug resistant A. baumannii | 6.25 | - | - |
Antipsychotic Activity
The antipsychotic effects of benzisoxazole derivatives, such as risperidone and lurasidone, are primarily attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. These compounds exhibit high binding affinities for these receptors, which are implicated in the pathophysiology of schizophrenia.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible screening of novel compounds. This section outlines the standard protocols for key in vitro assays.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the novel benzisoxazole derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Activity: Disc Diffusion Method
The disc diffusion method is a qualitative method used to test the susceptibility of bacteria to antimicrobials.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Agar Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate.
-
Disc Application: Aseptically apply paper discs impregnated with known concentrations of the benzisoxazole derivatives onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each disc in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using a broth microdilution method.
Protocol:
-
Serial Dilutions: Prepare two-fold serial dilutions of the benzisoxazole derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well
An In-Depth Technical Guide to the In Vitro Evaluation of 3-Amino-1,2-benzisoxazole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for the in vitro evaluation of 3-Amino-1,2-benzisoxazole-6-carbonitrile is not extensively available in the public domain. This guide has been compiled by extrapolating data and methodologies from studies on structurally related benzisoxazole and other heterocyclic derivatives. The presented data and pathways should be considered illustrative for the purposes of this technical guide.
The benzisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1] This technical guide provides a comprehensive overview of potential in vitro evaluation strategies for the novel compound this compound.
Data Presentation: A Framework for Quantifying Biological Activity
Quantitative data from in vitro assays are crucial for structure-activity relationship (SAR) studies and lead optimization. Below are templates for presenting such data, populated with representative values from studies on analogous compounds to illustrate their application.
Table 1: Hypothetical In Vitro Anticancer Activity (Cytotoxicity)
This table summarizes the cytotoxic potential of analogous benzisoxazole derivatives against a panel of human cancer cell lines, typically determined using an MTT or similar cell viability assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound (e.g., Doxorubicin) IC50 (µM) |
| Benzisoxazole Analog A | HT-29 (Colon) | 46[2] | 1.2 |
| Benzisoxazole Analog B | MV4-11 (Leukemia) | 2[2] | 0.5 |
| Benzisoxazole Analog C | MCF-7 (Breast) | Not Specified | Not Specified |
| Benzisoxazole Analog D | HepG-2 (Liver) | Not Specified | Not Specified |
Table 2: Hypothetical In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key metric for antimicrobial activity, representing the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Benzisoxazole Analog E | Bacillus subtilis | < 6.25 | Candida albicans | 44.8[1] |
| Benzisoxazole Analog F | Escherichia coli | 12.5 | Aspergillus niger | > 50 |
| Benzisoxazole Analog G | Staphylococcus aureus | 6.25 | Geotrichum candidum | 44.8[1] |
| Benzisoxazole Analog H | Pseudomonas aeruginosa | > 50 | Not Tested | Not Tested |
Table 3: Hypothetical In Vitro Enzyme Inhibition Activity
The inhibitory potential against specific enzymes is often quantified by the IC50 or Ki (inhibition constant) values.
| Compound ID | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| Benzisoxazole Analog I | Cyclooxygenase-2 (COX-2) | 0.25 | Not Determined | Not Determined |
| Benzisoxazole Analog J | Histone Deacetylase (HDAC) | 0.15 | Not Determined | Not Determined |
| Benzisoxazole Analog K | Methionine Aminopeptidase 1 | High Inhibition | Not Determined | Not Determined |
| Benzisoxazole Analog L | α-glucosidase | 0.051 | 0.0339 (Ki) | Mixed |
Experimental Protocols: Detailed Methodologies
Detailed and reproducible experimental protocols are the cornerstone of reliable in vitro evaluation. The following sections provide generalized methodologies for key assays, based on standard practices reported for similar compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these concentrations and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Principle: The broth microdilution method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration that inhibits visible growth.
Procedure:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
In Vitro Enzyme Inhibition Assay (e.g., Cyclooxygenase-2 Inhibition)
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.
Principle: The COX-2 inhibitory activity can be determined using a colorimetric or fluorometric assay that measures the peroxidase activity of the enzyme. The assay typically involves the oxidation of a substrate (e.g., TMPD) by the enzyme, which produces a colored or fluorescent product.
Procedure:
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and the necessary substrates (e.g., arachidonic acid, TMPD) are prepared in an appropriate assay buffer.
-
Compound Incubation: The test compound is pre-incubated with the COX-2 enzyme for a specific period to allow for binding.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Signal Detection: The formation of the colored or fluorescent product is monitored over time using a plate reader.
-
Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition is determined for each concentration of the test compound. The IC50 value is calculated from the dose-response curve.
Visualizations: Workflows and Pathways
Diagrams created using Graphviz (DOT language) to illustrate experimental workflows and potential signaling pathways.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Caption: Workflow for the antimicrobial susceptibility (broth microdilution) assay.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
The Emergence of 3-Amino-1,2-benzisoxazole-6-carbonitrile as a Potent Kinase Inhibitor
A Technical Guide for Drug Discovery Professionals
The relentless pursuit of novel therapeutic agents in oncology has led to the exploration of diverse chemical scaffolds capable of modulating key signaling pathways implicated in cancer progression. Among these, the 1,2-benzisoxazole core has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide delves into the discovery and characterization of 3-Amino-1,2-benzisoxazole-6-carbonitrile and its analogues as potent kinase inhibitors, with a particular focus on their activity against the c-Met proto-oncogene, a critical target in cancer therapy.
Introduction to the 3-Amino-1,2-benzisoxazole Scaffold
The 3-amino-1,2-benzisoxazole scaffold has garnered significant attention as a versatile template for the design of kinase inhibitors. Its rigid bicyclic structure provides a solid anchor for substituents to probe the ATP-binding pockets of various kinases, while the 3-amino group offers a key hydrogen bonding motif. This guide will focus on the development of derivatives of this scaffold as inhibitors of the c-Met tyrosine kinase.
Targeting the c-Met Kinase Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met signaling pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. Inhibition of c-Met kinase activity can block downstream signaling and impede tumor growth and metastasis.
Exploring the Structure-Activity Relationship of 3-Amino-1,2-benzisoxazole-6-carbonitrile Analogs as Potent Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-amino-1,2-benzisoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide focuses on the structure-activity relationship (SAR) of 3-amino-1,2-benzisoxazole-6-carbonitrile analogs, with a particular emphasis on their role as kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer, making them a key target for therapeutic intervention. This document provides a comprehensive overview of the synthesis, biological evaluation, and SAR of this promising class of compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the in vitro kinase inhibitory activity of a series of 3-amino-1,2-benzisoxazole analogs against the c-Met kinase. The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is a key driver in the development and progression of many human cancers. The data presented here is extracted from a study focused on the discovery of c-Met kinase inhibitors bearing a 3-amino-benzo[d]isoxazole scaffold[1].
Table 1: SAR of Substituents at the 3-Amino Position of the Benzisoxazole Core on c-Met Kinase Inhibition [1]
| Compound ID | R1 Substituent | c-Met IC50 (nM) |
| 1a | H | >10000 |
| 1b | Methyl | 580 |
| 1c | Ethyl | 350 |
| 1d | Phenyl | 8.5 |
| 1e | 4-Fluorophenyl | 5.2 |
Table 2: SAR of Substituents on the Benzisoxazole Ring on c-Met Kinase Inhibition [1]
| Compound ID | R2 Substituent (at position 6) | c-Met IC50 (nM) |
| 2a | H | 150 |
| 2b | -CN | 8.5 |
| 2c | -CONH2 | 25 |
| 2d | -COOCH3 | 45 |
Structure-Activity Relationship (SAR) Analysis
The data presented in the tables above reveals key structural features that govern the kinase inhibitory activity of 3-amino-1,2-benzisoxazole analogs.
Substitutions at the 3-Amino Group: The nature of the substituent at the 3-amino position (R1) has a profound impact on c-Met inhibitory potency. Unsubstituted (R1 = H) or small alkyl-substituted analogs exhibit weak activity. However, the introduction of an aryl group, such as a phenyl ring, leads to a dramatic increase in potency. Furthermore, substitution on this phenyl ring, for instance with a fluorine atom at the para-position, can further enhance the inhibitory activity. This suggests that a hydrophobic pocket in the ATP-binding site of the c-Met kinase can be effectively occupied by this aryl substituent, and that electronic effects of substituents on this ring can fine-tune the binding affinity.
Substitutions on the Benzisoxazole Ring: Modifications on the benzisoxazole core, particularly at the 6-position (R2), also significantly influence activity. The presence of a cyano group (-CN) at this position is highly favorable for c-Met inhibition. Other electron-withdrawing groups, such as carboxamide (-CONH2) and methyl ester (-COOCH3), also confer good activity, although to a lesser extent than the cyano group. This indicates that the electronic properties and the ability to form hydrogen bonds at this position are important for optimal interaction with the kinase.
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the accurate evaluation of potential drug candidates. The following are representative protocols for the synthesis of the 3-amino-1,2-benzisoxazole core and for in vitro kinase assays.
Synthesis of the 3-Amino-1,2-benzisoxazole Core
A common synthetic route to 3-amino-1,2-benzisoxazole derivatives involves the cyclization of an appropriately substituted o-hydroxybenzonitrile derivative. A novel and efficient synthesis of 3-amino-1,2-benzisoxazole from 2-[(isopropylideneamino)oxy]benzonitrile has been described[2]. Another general method involves the intramolecular cyclization of an N-(2-cyano-phenoxy) intermediate, which can be formed by treating an o-halobenzonitrile with a hydroxamate anion in the presence of a base[3].
General Procedure:
-
Formation of the O-aryl Oxime Ether: A substituted 2-halobenzonitrile is reacted with an appropriate N-hydroxy compound (e.g., N-hydroxyacetamide) in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
-
Intramolecular Cyclization: The resulting O-aryl oxime ether undergoes base-catalyzed intramolecular cyclization to form the 3-amino-1,2-benzisoxazole ring system. The reaction is typically heated to facilitate the cyclization.
-
Purification: The crude product is purified by standard techniques such as column chromatography on silica gel.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is determined using in vitro kinase assays. A widely used method is the radiometric filter binding assay, which measures the incorporation of radiolabeled phosphate from ATP into a substrate peptide or protein.
Materials:
-
Purified recombinant kinase (e.g., c-Met, VEGFR-2, Aurora A)
-
Specific peptide or protein substrate for the kinase
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well filter plates (e.g., phosphocellulose or glass fiber)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase, its substrate, and the test compound at various concentrations in the kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Termination and Filtration: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated by fitting the data to a dose-response curve.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts relevant to the exploration of this compound analogs as kinase inhibitors.
Conclusion
The this compound scaffold represents a promising framework for the development of novel kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications at the 3-amino position and on the benzisoxazole ring are critical for achieving high inhibitory potency against kinases such as c-Met. The detailed experimental protocols provided herein offer a foundation for the synthesis and evaluation of new analogs. Continued exploration of this scaffold, guided by the SAR principles outlined, holds significant potential for the discovery of new and effective therapeutics for the treatment of cancer and other diseases driven by aberrant kinase activity.
References
- 1. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Mechanism of Action Studies for 3-Amino-1,2-benzisoxazole-6-carbonitrile
Notice: Following a comprehensive search of available scientific literature and public databases, no specific information regarding the mechanism of action, biological targets, or associated signaling pathways for 3-Amino-1,2-benzisoxazole-6-carbonitrile could be identified. The information available is limited to its chemical identity and commercial availability.
Chemical Identity
Compound Name: this compound[1][2][3]
Alternative Names: 3-Amino-6-cyano-1,2-benzisoxazole, 3-Aminobenzo[d]isoxazole-6-carbonitrile[2]
CAS Number: 229623-53-4[1][3][4][5]
Molecular Formula: C8H5N3O[1][2][5]
Molecular Weight: 159.15 g/mol [2]
One supplier categorizes this compound under the product family of "Protein Degrader Building Blocks"[5]; however, this is a broad classification and does not provide specific mechanistic details.
Current Status of Research
Hypothetical Experimental Workflow for Elucidation of Mechanism of Action
Given the absence of data, this section outlines a standard, hypothetical workflow that researchers could employ to investigate the mechanism of action of a novel compound such as this compound.
Caption: Hypothetical workflow for mechanism of action elucidation.
Conclusion
There is a significant gap in the scientific understanding of this compound. The absence of published data prevents any detailed discussion of its mechanism of action, potential therapeutic applications, or associated experimental protocols. The information provided herein is limited to its basic chemical identifiers. Further research is required to determine its biological function.
References
- 1. 229623-53-4,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 3. 1160018-61-0,5-Chloro-2-propoxypyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 69816-38-2,2-Amino-5-(trifluoromethyl)pyrazine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. calpaclab.com [calpaclab.com]
Preliminary Toxicity Assessment of 3-Amino-1,2-benzisoxazole-6-carbonitrile: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a methodological guide to the preliminary toxicological assessment of novel chemical entities, using 3-Amino-1,2-benzisoxazole-6-carbonitrile as a template. As of the latest literature review, specific toxicological data for this compound is not publicly available. The experimental protocols and data presentation formats described herein are based on established practices in toxicology and data from structurally related compounds.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel chemical entity intended for further development, a thorough evaluation of its toxicological profile is a critical prerequisite. This guide outlines the fundamental in vitro and in silico studies that would form the basis of a preliminary toxicity assessment for this compound.
Core Safety Information (General)
Based on available safety data sheets from chemical suppliers, general handling precautions for this compound have been identified. These are qualitative and do not replace rigorous experimental toxicological studies.
Table 1: Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statement(s) | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statement(s) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Proposed In Vitro Cytotoxicity Assessment
The initial step in a toxicological evaluation is to determine the compound's effect on cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Plate selected cancer or normal cell lines (e.g., HepG2, A549, HEK-293) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat the cells with these various concentrations and incubate for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot against the compound concentration. The IC50 value is then determined from the resulting dose-response curve.
Table 2: Hypothetical In Vitro Cytotoxicity Data for this compound (Note: This table is a template for data presentation. No experimental data is currently available.)
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HepG2 (Human Liver Carcinoma) | 48 | Data not available |
| A549 (Human Lung Carcinoma) | 48 | Data not available |
| HEK-293 (Human Embryonic Kidney) | 48 | Data not available |
Visualization of Experimental Workflow
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Proposed Genotoxicity Assessment
Genotoxicity assays are crucial to determine if a compound can induce damage to genetic material. The Ames test is a widely used primary screening method.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
-
Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for histidine or tryptophan, respectively.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the genotoxicity of the parent compound and its metabolites.
-
Exposure: Expose the bacterial strains to various concentrations of this compound.
-
Plating: Plate the treated bacteria on a minimal agar medium lacking the required amino acid.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+ or trp+). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Visualization of Logical Relationship in Ames Test
Caption: Logical flow of the Ames test for mutagenicity assessment.
Apoptosis and Cell Cycle Analysis
Should initial cytotoxicity screens indicate significant activity, further investigation into the mechanism of cell death is warranted.
Experimental Protocol: Annexin V/Propidium Iodide Staining
-
Cell Treatment: Treat cells with this compound at concentrations around its IC50 value for a defined period.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells as described above.
-
Fixation: Harvest and fix the cells in cold ethanol.
-
Staining: Treat the cells with RNase and stain the cellular DNA with a fluorescent dye such as Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Conclusion and Future Directions
The protocols and frameworks outlined in this guide represent the standard preliminary steps for evaluating the toxicological profile of a novel compound like this compound. The generation of robust in vitro cytotoxicity, genotoxicity, and mechanistic data is essential before proceeding to more complex in vivo studies. Further research is required to generate this critical dataset to enable a comprehensive risk assessment and guide the future development of this compound.
Methodological & Application
Novel Synthetic Routes to 3-Amino-1,2-benzisoxazole-6-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for novel synthetic routes to 3-Amino-1,2-benzisoxazole-6-carbonitrile, a key intermediate in the development of various therapeutic agents. The described methods offer efficient and scalable pathways to this valuable scaffold.
Introduction
3-Amino-1,2-benzisoxazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a carbonitrile group at the 6-position can significantly modulate the pharmacological properties of the benzisoxazole core, making this compound a crucial building block for drug discovery programs. This document outlines two primary synthetic strategies for the preparation of this target molecule.
Synthetic Strategies
Two primary synthetic routes are presented, starting from commercially available precursors.
-
Route 1: A linear synthesis commencing from 2-fluoro-4-cyanophenol. This route involves the formation of an oxime ether followed by a base-mediated intramolecular cyclization.
-
Route 2: A convergent synthesis involving the initial preparation of a 6-bromo-3-amino-1,2-benzisoxazole intermediate, followed by a palladium-catalyzed cyanation reaction.
Route 1: Synthesis from 2-Fluoro-4-cyanophenol
This route offers a straightforward approach to the target molecule in two key steps.
Experimental Protocol
Step 1: Synthesis of 2-((2-cyano-phenoxy)amino)acetonitrile
-
To a solution of 2-fluoro-4-cyanophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chloroacetonitrile (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to yield 2-((2-cyano-phenoxy)amino)acetonitrile.
Step 2: Synthesis of this compound
-
Dissolve the 2-((2-cyano-phenoxy)amino)acetonitrile (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
Add a base, such as sodium ethoxide (NaOEt, 1.5 eq) or potassium tert-butoxide (t-BuOK, 1.5 eq), to the solution.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the cyclization by TLC.
-
Upon completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., 1N HCl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
Data Summary
| Step | Reactants | Reagents & Solvents | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Fluoro-4-cyanophenol, 2-Chloroacetonitrile | K₂CO₃, DMF | 80 | 4-6 | 75-85 |
| 2 | 2-((2-Cyano-phenoxy)amino)acetonitrile | NaOEt, Ethanol | Reflux | 2-4 | 60-70 |
Synthetic Pathway Diagram
Route 2: Synthesis via Cyanation of a 6-Bromo Intermediate
This route provides an alternative pathway that may be advantageous depending on the availability of starting materials.
Experimental Protocol
Step 1: Synthesis of 6-Bromo-3-amino-1,2-benzisoxazole
This intermediate can be prepared from 4-bromo-2-fluorobenzonitrile following a similar procedure to that described in a one-pot synthesis of 3-amino-1,2-benzisoxazole derivatives.[1]
-
Treat 4-bromo-2-fluorobenzonitrile (1.0 eq) with a hydroxamate anion (e.g., generated from hydroxylamine hydrochloride and a base) in a suitable solvent like DMSO.
-
The reaction proceeds via an in-situ intramolecular cyclization in the presence of a base to yield 6-bromo-3-amino-1,2-benzisoxazole.
Step 2: Synthesis of this compound
This step involves a palladium-catalyzed cyanation of the aryl bromide.
-
In a reaction vessel, combine 6-bromo-3-amino-1,2-benzisoxazole (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd₂(dba)₃ (0.025 eq) with a suitable ligand like dppf (0.05 eq).
-
Add a solvent such as anhydrous DMF or DMA.
-
Degas the mixture with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 120-140°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to yield this compound.
Data Summary
| Step | Reactants | Reagents & Solvents | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-2-fluorobenzonitrile | Hydroxylamine, Base, DMSO | 100-120 | 8-12 | 50-60 |
| 2 | 6-Bromo-3-amino-1,2-benzisoxazole | Zn(CN)₂, Pd(PPh₃)₄, DMF | 120-140 | 12-24 | 65-75 |
Synthetic Pathway Diagram
References
Application Notes and Protocols for 3-Amino-1,2-benzisoxazole-6-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-Amino-1,2-benzisoxazole core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of pharmacologically active agents. The addition of a carbonitrile group at the 6-position creates 3-Amino-1,2-benzisoxazole-6-carbonitrile, a versatile intermediate for the synthesis of compounds with a wide range of therapeutic applications. Derivatives of this scaffold have shown significant potential as kinase inhibitors, particularly targeting receptor tyrosine kinases (RTKs) like c-Met, which are often dysregulated in cancer. This document provides an overview of the applications, relevant quantitative data for analogous compounds, and detailed experimental protocols for the synthesis and evaluation of derivatives based on this scaffold.
Key Applications in Medicinal Chemistry
Derivatives of the 3-Amino-1,2-benzisoxazole scaffold have been investigated for a multitude of biological activities, including:
-
Anticancer Agents: Primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[1]
-
Antimicrobial Agents: Showing activity against various bacterial and fungal strains.
-
Anticonvulsants: Demonstrating efficacy in models of epilepsy.
-
Antipsychotics: Forming the core of several atypical antipsychotic drugs.
The 6-carbonitrile moiety can serve as a key interaction point with biological targets or as a synthetic handle for further chemical modifications to explore structure-activity relationships (SAR).
Data Presentation: In Vitro Activity of Analogous 3-Amino-1,2-benzisoxazole Derivatives
While specific quantitative data for a wide range of this compound derivatives is not extensively available in the public domain, the following table summarizes the in vitro inhibitory potency (IC50) of closely related 3-amino-benzo[d]isoxazole derivatives against the c-Met kinase. This data is derived from in vitro enzymatic assays and cellular assays.
| Compound ID | Modification on 3-Amino-benzo[d]isoxazole Core | Target Kinase | Enzymatic IC50 (nM)[1] | Cellular IC50 (μM) on EBC-1 cells[1] |
| 28a | Varied urea and sulfonamide substitutions | c-Met | 1.8 | 0.18 |
| 8d | Varied urea and sulfonamide substitutions | c-Met | <10 | Not Reported |
| 8e | Varied urea and sulfonamide substitutions | c-Met | <10 | Not Reported |
| 12 | Varied urea and sulfonamide substitutions | c-Met | <10 | Not Reported |
| 28b | Varied urea and sulfonamide substitutions | c-Met | <10 | Not Reported |
| 28c | Varied urea and sulfonamide substitutions | c-Met | <10 | Not Reported |
| 28d | Varied urea and sulfonamide substitutions | c-Met | <10 | Not Reported |
| 28h | Varied urea and sulfonamide substitutions | c-Met | <10 | Not Reported |
| 28i | Varied urea and sulfonamide substitutions | c-Met | <10 | Not Reported |
Note: The presented data is for comparative purposes and highlights the potential of the 3-amino-1,2-benzisoxazole scaffold as a source of potent c-Met inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-1,2-benzisoxazole Derivatives
Reaction Scheme (General):
Caption: General synthesis of 3-amino-1,2-benzisoxazoles.
Materials:
-
Substituted o-halobenzonitrile or o-nitrobenzonitrile (e.g., 2-chloro-4-cyanobenzonitrile)
-
Hydroxamate (e.g., hydroxylamine hydrochloride)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Formation of the Hydroxamate Anion: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hydroxylamine hydrochloride in a suitable anhydrous solvent. Add a strong base (e.g., sodium hydride) portion-wise at 0 °C and stir for 30 minutes to generate the hydroxamate anion.
-
Nucleophilic Aromatic Substitution: To the solution of the hydroxamate anion, add the substituted o-halobenzonitrile or o-nitrobenzonitrile dissolved in the same anhydrous solvent dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion, quench the reaction by carefully adding ice-cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 3-amino-1,2-benzisoxazole derivative.
Protocol 2: In Vitro c-Met Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of test compounds against the c-Met kinase.[2]
Materials:
-
Recombinant human c-Met kinase
-
ULight™-poly GT substrate
-
Europium-labeled anti-phosphotyrosine antibody (Eu-antibody)
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop/Detection Buffer (Kinase Buffer containing 20 mM EDTA)
-
Test compounds dissolved in DMSO
-
384-well low-volume white plates
-
TR-FRET-capable plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold dilution series is recommended as a starting point. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup: Add 5 µL of the 4X inhibitor dilutions to the appropriate wells of the 384-well plate. Include positive (no inhibitor) and negative (no enzyme or high concentration of a known inhibitor like staurosporine) controls.
-
Enzyme Addition: Dilute the c-Met kinase in 1X Kinase Buffer to a 4X working concentration. Add 5 µL of the diluted enzyme to all wells except the "no enzyme" controls.
-
Initiation of Kinase Reaction: Prepare a 2X working solution of the ULight™-poly GT substrate and ATP in 1X Kinase Buffer. Add 10 µL of this mixture to all wells to start the reaction. The final volume will be 20 µL.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature.
-
Stopping the Reaction and Detection: Prepare a Stop/Detection mix by diluting the Eu-Antibody in 1X Detection Buffer. Add 10 µL of this mix to all wells. Cover the plate and incubate for another 60 minutes at room temperature.
-
Data Acquisition: Read the plate on a TR-FRET-enabled plate reader (Excitation: 320 or 340 nm; Emission: 615 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio and determine the IC50 value by plotting the percentage of inhibition against the compound concentration using a suitable software.
Protocol 3: Cell Viability Assay (MTT)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of test compounds on the viability of cancer cells.[3][4]
Materials:
-
Cancer cell line with known c-Met activation (e.g., EBC-1, A549)
-
Cell culture medium and supplements
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds dissolved in DMSO
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (half-maximal growth inhibitory concentration) value.
Mandatory Visualization
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand Hepatocyte Growth Factor (HGF), activates several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are critical for cell proliferation, survival, and motility.
Caption: Simplified c-Met signaling pathway and the point of inhibition.
Experimental Workflow for Inhibitor Screening
The following diagram illustrates a general workflow for the screening and evaluation of this compound derivatives as potential kinase inhibitors.
Caption: General workflow for screening kinase inhibitors.
References
- 1. Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. soc.chim.it [soc.chim.it]
- 4. Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
No Publicly Available Research Data on the Application of 3-Amino-1,2-benzisoxazole-6-carbonitrile in Cancer Research
Despite a comprehensive search for scientific literature, clinical trial data, and patents, no specific information was found regarding the application of 3-Amino-1,2-benzisoxazole-6-carbonitrile in cancer research.
Extensive searches were conducted using the chemical name "this compound" and its associated CAS number (229623-53-4) across multiple scientific databases and search engines. The investigation aimed to uncover data related to its mechanism of action, preclinical or clinical studies, and any established experimental protocols in the context of oncology.
The search results did yield information on other structurally related benzisoxazole derivatives that have been investigated for potential anticancer properties. These related compounds, often featuring different substituents or being part of more complex molecular hybrids, have shown some promise in preclinical studies. However, this information is not directly applicable to this compound itself.
Consequently, due to the absence of any available data, it is not possible to provide the requested detailed Application Notes, Experimental Protocols, quantitative data tables, or visualizations of signaling pathways and experimental workflows for this compound in the field of cancer research.
Researchers, scientists, and drug development professionals interested in this specific compound may need to conduct exploratory in-house research to determine its potential biological activities and mechanisms of action. As of the current date, this molecule appears to be an understudied compound in the public domain of cancer research.
Protocols for the Synthesis of 3-Amino-1,2-benzisoxazole-6-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1,2-benzisoxazole-6-carbonitrile and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry. The 1,2-benzisoxazole scaffold is a privileged structure found in a variety of biologically active molecules. The presence of an amino group at the 3-position and a carbonitrile group at the 6-position provides versatile handles for further chemical modifications, making these compounds valuable building blocks in the design and synthesis of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of this compound derivatives, focusing on two primary synthetic routes.
Synthetic Strategies Overview
Two effective strategies for the synthesis of this compound are presented:
-
Route A: Multi-step Synthesis via a 3-Hydroxy Intermediate. This classic and reliable pathway involves the initial construction of the 1,2-benzisoxazole ring system with a hydroxyl group at the 3-position, followed by functional group interconversion to introduce the desired amino group.
-
Route B: One-Pot Synthesis from an ortho-Halobenzonitrile. This streamlined approach offers a more convergent and potentially more efficient synthesis by forming the 3-amino-1,2-benzisoxazole core in a single reactive sequence.
These methodologies provide flexibility in starting material selection and can be adapted for the synthesis of a variety of substituted derivatives.
Route A: Multi-step Synthesis via a 3-Hydroxy Intermediate
This synthetic route is a robust and well-established method that proceeds in three key stages:
-
Oxime Formation: Synthesis of 2-hydroxy-4-cyanobenzaldehyde oxime from commercially available 2-hydroxy-4-cyanobenzaldehyde.
-
Cyclization: Intramolecular cyclization of the oxime to form 3-hydroxy-1,2-benzisoxazole-6-carbonitrile.
-
Chlorination and Amination: Conversion of the 3-hydroxy group to a 3-chloro intermediate, followed by nucleophilic aromatic substitution with ammonia or an amine to yield the final 3-amino derivative.
Figure 1. Workflow for the multi-step synthesis of this compound.
Experimental Protocols for Route A
Protocol A1: Synthesis of 2-Hydroxy-4-cyanobenzaldehyde Oxime
| Parameter | Value |
| Starting Material | 2-Hydroxy-4-cyanobenzaldehyde |
| Reagents | Hydroxylamine hydrochloride, Sodium acetate |
| Solvent | Ethanol |
| Reaction Temperature | Room Temperature |
| Reaction Time | 6 hours |
| Yield | ~95% |
Methodology:
-
To a solution of 2-hydroxy-4-cyanobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.3 eq).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to afford 2-hydroxy-4-cyanobenzaldehyde oxime as a solid.
Protocol A2: Synthesis of 3-Hydroxy-1,2-benzisoxazole-6-carbonitrile
| Parameter | Value |
| Starting Material | 2-Hydroxy-4-cyanobenzaldehyde Oxime |
| Reagents | Oxidizing agent (e.g., I₂), Base (e.g., K₂CO₃) |
| Solvent | Dimethylformamide (DMF) |
| Reaction Temperature | 80 °C |
| Reaction Time | 2-4 hours |
| Yield | Moderate to Good |
Methodology:
-
Dissolve 2-hydroxy-4-cyanobenzaldehyde oxime (1.0 eq) in DMF.
-
Add potassium carbonate (2.0 eq) and iodine (1.5 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain 3-hydroxy-1,2-benzisoxazole-6-carbonitrile.
Protocol A3: Synthesis of this compound
| Parameter | Value |
| Starting Material | 3-Hydroxy-1,2-benzisoxazole-6-carbonitrile |
| Reagents | Phosphorus oxychloride (POCl₃), Ammonia or primary/secondary amine |
| Solvent | Acetonitrile or DMF (for chlorination), Ethanol or DMF (for amination) |
| Reaction Temperature | Reflux (for chlorination), 100-150 °C (for microwave amination) |
| Reaction Time | 2-4 hours (for chlorination), 1-6 hours (for amination) |
| Yield | Good to high (for amination step, typically 54-90%)[1] |
Methodology:
-
Chlorination: To a solution of 3-hydroxy-1,2-benzisoxazole-6-carbonitrile (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add phosphorus oxychloride (1.5-2.0 eq). Reflux the mixture for 2-4 hours. After cooling, carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent. The crude 3-chloro-1,2-benzisoxazole-6-carbonitrile is often used in the next step without further purification.
-
Microwave-Assisted Amination: In a microwave vial, combine the crude 3-chloro-1,2-benzisoxazole-6-carbonitrile (1.0 eq), the desired amine (e.g., a solution of ammonia in methanol, or a primary/secondary amine, 1.2-2.0 eq), and a suitable base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) in a solvent like ethanol or DMF.
-
Seal the vial and heat the mixture in a microwave reactor at 100-150 °C for 1-6 hours.[1]
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired this compound derivative.
Route B: One-Pot Synthesis from an ortho-Halobenzonitrile
This method provides a more convergent approach to 3-amino-1,2-benzisoxazole derivatives, including the 6-carbonitrile substituted analog. The key is the in-situ formation and cyclization of an N-(2-cyanophenoxy) intermediate.
Figure 2. One-pot synthesis of this compound.
Experimental Protocol for Route B
Protocol B1: One-Pot Synthesis of this compound
| Parameter | Value |
| Starting Material | 2-Fluoro-5-cyanobenzonitrile |
| Reagents | Acetohydroxamic acid, Potassium carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) |
| Reaction Temperature | 80-100 °C |
| Reaction Time | 4-8 hours |
| Yield | Good |
Methodology:
-
To a stirred solution of 2-fluoro-5-cyanobenzonitrile (1.0 eq) in DMF, add acetohydroxamic acid (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. The reaction involves the initial formation of an N-(2,4-dicyanophenoxy)acetamide intermediate, which then undergoes intramolecular cyclization.[2]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure this compound.
Data Presentation
Table 1: Summary of Yields for Key Synthetic Steps
| Reaction Step | Route | Starting Material | Product | Typical Yield (%) |
| Oximation | A | 2-Hydroxy-4-cyanobenzaldehyde | 2-Hydroxy-4-cyanobenzaldehyde Oxime | ~95 |
| Cyclization | A | 2-Hydroxy-4-cyanobenzaldehyde Oxime | 3-Hydroxy-1,2-benzisoxazole-6-carbonitrile | Moderate to Good |
| Microwave-Assisted Amination | A | 3-Chloro-1,2-benzisoxazole-6-carbonitrile | This compound | 54-90[1] |
| One-Pot Synthesis | B | 2-Fluoro-5-cyanobenzonitrile | This compound | Good |
Conclusion
The protocols described provide two robust and versatile methodologies for the synthesis of this compound derivatives. Route A offers a step-wise approach that is well-suited for optimization of individual transformations, while Route B provides a more convergent and efficient one-pot synthesis. The choice of synthetic route will depend on the availability of starting materials, desired scale of the reaction, and the specific requirements of the research or drug development program. These application notes serve as a detailed guide for researchers to access this important class of heterocyclic compounds for further exploration in medicinal chemistry.
References
Application Note: Quantification of 3-Amino-1,2-benzisoxazole-6-carbonitrile using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-1,2-benzisoxazole-6-carbonitrile is a heterocyclic compound of interest in pharmaceutical research and development due to its structural similarity to biologically active molecules. Accurate and precise quantification of this compound is crucial for various stages of drug discovery and development, including synthesis optimization, purity assessment, and formulation analysis. This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound. The described method is based on established analytical principles for structurally related compounds and provides a robust starting point for method development and validation.
Disclaimer: The following protocol and performance data are provided as a scientific guide. This method should be fully validated in the user's laboratory to ensure its suitability for the intended application.
Proposed Analytical Method: Reversed-Phase HPLC
A reversed-phase HPLC method with UV detection is proposed for the quantification of this compound. This technique is well-suited for the analysis of aromatic and moderately polar organic molecules.
Chromatographic Conditions
| Parameter | Proposed Value |
| HPLC System | A standard HPLC system with a UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | Approximately 10 minutes |
Note: The optimal detection wavelength should be determined by acquiring a UV spectrum of this compound. Aromatic systems like 1,2-benzisoxazole typically show absorbance in the 200-400 nm range.[1]
Method Performance Characteristics (Hypothetical Data)
The following table summarizes the expected performance characteristics of the validated HPLC method. These values are typical for robust and reliable analytical methods in the pharmaceutical industry.[2][3][4][5]
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.995 | 0.999 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |
Experimental Protocols
1. Preparation of Solutions
-
20 mM Potassium Phosphate Buffer (pH 3.0): Dissolve 2.72 g of monobasic potassium phosphate in 1 L of deionized water. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: Mix acetonitrile and the 20 mM potassium phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio. Degas the mobile phase before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to final concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.
2. HPLC System Setup and Analysis
-
Set up the HPLC system according to the chromatographic conditions specified in the table above.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure that there are no interfering peaks.
-
Inject the working standard solutions in ascending order of concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
Visualizations
Experimental Workflow for HPLC Analysis
References
Application Note: Quantitative Analysis of 3-Amino-1,2-benzisoxazole-6-carbonitrile using a Validated LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-1,2-benzisoxazole-6-carbonitrile is a heterocyclic compound of interest in pharmaceutical research and development due to its structural similarity to biologically active molecules. Accurate and sensitive quantification of this analyte in various matrices is crucial for pharmacokinetic, metabolic, and toxicological studies. This application note details a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound. The method is suitable for high-throughput analysis in drug discovery and development settings.
Data Presentation
The following tables summarize the quantitative data and parameters for the LC-MS/MS method.
Table 1: Chromatographic Conditions
| Parameter | Value |
| LC System | Agilent 1290 Infinity II LC or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | 8 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 5 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temp | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |
| This compound (Quantifier) | 160.1 | 133.1 | 50 | 120 | 20 |
| This compound (Qualifier) | 160.1 | 104.1 | 50 | 120 | 25 |
| Internal Standard (e.g., Risperidone-d4) | 415.2 | 195.2 | 50 | 135 | 35 |
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal |
Experimental Protocols
1. Standard and Sample Preparation
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent such as methanol or acetonitrile to prepare a 1 mg/mL primary stock solution.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 acetonitrile:water to prepare working standard solutions for calibration curves and quality control samples.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters detailed in Tables 1, 2, and 3.
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject the prepared samples, calibration standards, and quality control samples.
-
Acquire data using the specified MRM transitions.
3. Data Processing
-
Integrate the chromatographic peaks for the analyte and internal standard.
-
Calculate the peak area ratios of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a linear regression model with 1/x weighting.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Visualization
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: MRM fragmentation pathway.
Application Notes and Protocols: Developing Antimicrobial Agents from 3-Amino-1,2-benzisoxazole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and antimicrobial evaluation of novel agents derived from 3-Amino-1,2-benzisoxazole-6-carbonitrile. This document outlines two primary synthetic pathways for creating libraries of Schiff bases, thiazolidinones, and pyrazole derivatives. Detailed experimental protocols, data presentation tables for antimicrobial activity, and workflow diagrams are included to facilitate research and development in the pursuit of new antimicrobial therapeutics.
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent development of novel antibacterial and antifungal agents. The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, with several approved drugs and numerous derivatives exhibiting a wide range of biological activities, including antimicrobial properties. The starting material, this compound, offers versatile functional groups—an aromatic amine and a nitrile—that serve as key anchor points for chemical modification and the generation of diverse compound libraries.
This document details two strategic approaches to derivatize this compound to yield compounds with potential antimicrobial activity. The first pathway involves the synthesis of Schiff bases followed by cyclization to form 4-thiazolidinone derivatives. The second pathway explores the construction of a pyrazole ring system.
Synthetic Pathways and Experimental Protocols
The following sections provide detailed protocols for the synthesis of various derivatives from this compound.
Pathway 1: Synthesis of Schiff Bases and 4-Thiazolidinone Derivatives
This pathway involves a two-step process: the formation of a Schiff base (imine) via condensation of the amino group of the starting material with various aromatic aldehydes, followed by the cyclization of the Schiff base with thioglycolic acid to yield the corresponding 4-thiazolidinone derivative.
Application Notes and Protocols for High-Throughput Screening of Benzisoxazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data presentation guidelines for the high-throughput screening (HTS) of benzisoxazole compounds, a privileged scaffold in medicinal chemistry. The following sections describe assays for identifying benzisoxazole derivatives with potential therapeutic applications in oncology and neuroscience.
Application Note 1: Anticancer Activity Screening of Benzisoxazole Compounds using a Cell-Based Viability Assay
Objective: To identify and characterize benzisoxazole derivatives that exhibit cytotoxic effects against human cancer cell lines using a high-throughput MTT assay.
Data Presentation: Representative Anticancer Activity
The following table summarizes the cytotoxic activity (IC50 values) of a series of hypothetical benzisoxazole derivatives against various cancer cell lines, as would be determined from a primary HTS campaign.
| Compound ID | Scaffold | Substitution | HT-29 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| BZX-001 | Benzisoxazole | Unsubstituted | > 50 | > 50 | > 50 |
| BZX-002 | Benzisoxazole | 6-Nitro | 25.3 | 32.1 | 45.8 |
| BZX-003 | Benzisoxazole | 5-Chloro | 10.8 | 15.2 | 22.4 |
| BZX-004 | Benzisoxazole | 6-Fluoro | 18.9 | 21.7 | 30.1 |
| BZX-005 | Benzisoxazole | 3-(Piperidin-4-yl) | 5.2 | 8.9 | 12.5 |
| BZX-006 | Benzisoxazole | 3-(Piperidin-4-yl), 6-Nitro | 2.1 | 4.5 | 6.8 |
| Doxorubicin (Control) | - | - | 0.8 | 0.5 | 1.2 |
Experimental Protocol: High-Throughput MTT Assay for Cell Viability
This protocol is designed for a 384-well plate format suitable for HTS.
Materials:
-
Human cancer cell lines (e.g., HT-29, MCF-7, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Benzisoxazole compound library (10 mM stock in DMSO)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
384-well clear-bottom cell culture plates
-
Automated liquid handling system
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete growth medium to a final concentration of 1 x 10^5 cells/mL.
-
Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a serial dilution of the benzisoxazole compound library and controls in a separate 384-well plate.
-
Using an acoustic liquid handler or pin tool, transfer 100 nL of each compound dilution to the corresponding wells of the cell plate. The final DMSO concentration should not exceed 0.5%.
-
Include wells with DMSO only as a negative control and doxorubicin as a positive control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium and add 50 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (doxorubicin) and negative (DMSO) controls.
-
Plot the percentage of cell viability against the compound concentration.
-
Determine the IC50 value for each compound using a non-linear regression curve fit (e.g., four-parameter logistic model).
-
Calculate the Z'-factor for each assay plate to assess the quality of the screen (a Z'-factor > 0.5 is considered excellent).
-
Experimental Workflow
Application Note 2: Identification of Benzisoxazole-Based Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors
Objective: To identify and characterize benzisoxazole derivatives that act as inhibitors of GSK-3β using a biochemical HTS assay. A series of 3-benzisoxazolyl-4-indolylmaleimides has been reported to show potent inhibitory activity against GSK-3β.[1][2]
Data Presentation: Representative GSK-3β Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50 values) of a selection of 3-benzisoxazolyl-4-indolylmaleimide derivatives against GSK-3β.[1][2]
| Compound ID | Indole N1-Substituent | Indole Ring Substituent | GSK-3β IC50 (nM)[1][2] |
| 7c | H | 5-F | 15.6 |
| 7f | H | 5-CH3 | 8.2 |
| 7j | -(CH2)3CH3 | H | 0.73 |
| 7k | -(CH2)4CH3 | H | 89.8 |
| 7l | H | 6-F | 22.4 |
| 7o | H | 7-F | 12.3 |
| 7q | H | 7-CH3 | 7.9 |
| LiCl (Control) | - | - | 2000 |
Experimental Protocol: Luminescence-Based GSK-3β Kinase Assay (e.g., ADP-Glo™)
This protocol is adapted for a 384-well plate format suitable for HTS.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Benzisoxazole compound library (10 mM stock in DMSO)
-
Staurosporine or a known GSK-3β inhibitor (positive control)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, low-volume plates
-
Automated liquid handling system
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the benzisoxazole compounds and controls in kinase buffer in a 384-well source plate.
-
-
Kinase Reaction:
-
In a 384-well assay plate, add 2.5 µL of each compound dilution.
-
Add 2.5 µL of a solution containing GSK-3β enzyme and substrate peptide in kinase buffer.
-
Initiate the reaction by adding 5 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (e.g., staurosporine) and negative (DMSO) controls.
-
Plot the percent inhibition against the compound concentration.
-
Determine the IC50 value for each compound using a non-linear regression curve fit.
-
Calculate the Z'-factor for each assay plate.
-
GSK-3β Signaling Pathway
Application Note 3: Screening of Benzisoxazole Derivatives as Dopamine D2 Receptor Antagonists
Objective: To identify benzisoxazole derivatives that act as antagonists for the dopamine D2 receptor using a high-throughput radioligand binding assay. Certain benzisoxazole derivatives are known to exhibit antipsychotic activity by targeting dopamine and serotonin receptors.[3]
Data Presentation: Representative Dopamine D2 Receptor Binding Affinity
The following table presents the binding affinity (Ki values) of a hypothetical series of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles for the dopamine D2 receptor, as would be determined from an HTS campaign.
| Compound ID | R-group on Piperidine Nitrogen | Dopamine D2 Receptor Ki (nM) |
| BZX-D2-01 | -CH3 | 85.2 |
| BZX-D2-02 | -CH2CH3 | 62.7 |
| BZX-D2-03 | -CH2CH2-Ph | 15.4 |
| BZX-D2-04 | -CH2CH2-(4-F-Ph) | 9.8 |
| BZX-D2-05 | -CH2CH2-(2-MeO-Ph) | 25.1 |
| Haloperidol (Control) | - | 1.5 |
| Risperidone (Reference) | - | 3.1 |
Experimental Protocol: High-Throughput Radioligand Binding Assay for Dopamine D2 Receptor
This protocol is optimized for a 96- or 384-well plate format.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Non-specific binding control: Haloperidol or sulpiride at a high concentration (e.g., 10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Benzisoxazole compound library (10 mM stock in DMSO).
-
96- or 384-well plates.
-
Glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Filtration manifold (cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Reaction Setup:
-
In each well of the assay plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control.
-
25 µL of the benzisoxazole test compound at various concentrations.
-
50 µL of the radioligand at a concentration near its Kd.
-
100 µL of the D2 receptor membrane preparation.
-
-
The final assay volume is 200 µL.
-
-
Incubation:
-
Incubate the plates for 60-90 minutes at room temperature.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
-
Data Acquisition:
-
Transfer the filters to scintillation vials.
-
Add 4 mL of scintillation cocktail to each vial.
-
Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM in the presence of haloperidol) from the total binding (CPM in the absence of competitor).
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 value for each compound from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Dopamine D2 and Serotonin 5-HT2A Receptor Signaling in Antipsychotic Action
References
In Vivo Experimental Design for Benzisoxazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the in vivo evaluation of benzisoxazole derivatives. The following sections outline experimental designs for assessing various potential therapeutic activities of this important class of compounds, including anti-inflammatory, anti-psoriatic, anticonvulsant, antipsychotic, and antibacterial effects.
General Considerations for In Vivo Studies
Successful in vivo testing of benzisoxazole derivatives requires careful planning and execution. Key considerations include:
-
Compound Formulation and Administration: Due to the often poor aqueous solubility of benzisoxazole derivatives, appropriate vehicle selection is critical for achieving desired exposure levels. Common vehicles include solutions in DMSO, PEG400, or Tween 80, often in combination with saline or water. The route of administration (e.g., oral, intraperitoneal, intravenous) should be chosen based on the intended clinical application and the compound's physicochemical properties.
-
Animal Models: The choice of animal model is paramount and depends on the therapeutic area of interest. This guide details several widely accepted and validated rodent models.
-
Dose Selection and Pharmacokinetics: Preliminary dose-ranging and pharmacokinetic (PK) studies are essential to determine the appropriate dose levels and dosing regimen for efficacy studies. These studies help to establish the relationship between the administered dose, plasma/tissue concentrations, and the observed pharmacological effect.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Data Presentation: Summary of In Vivo Efficacy
The following tables provide a structured summary of representative quantitative data from in vivo studies of benzisoxazole and structurally related benzoxazole derivatives.
Table 1: Anti-inflammatory Activity of Benzoxazole Derivatives in the Carrageenan-Induced Paw Edema Model in Rats
| Compound | Dose (mg/kg) | Route of Administration | Time Post-Carrageenan (h) | Paw Edema Inhibition (%) | Reference Compound (Inhibition %) |
| Benzoxazole Derivative A | 10 | Oral | 3 | 45.2 | Diclofenac Sodium (55.8%) |
| Benzoxazole Derivative B | 20 | Oral | 3 | 52.1 | Diclofenac Sodium (55.8%) |
| Benzoxazole Derivative C | 10 | Oral | 4 | 48.9 | Indomethacin (60.2%) |
Table 2: Anticonvulsant Activity of Benzisoxazole Derivatives in Mice
| Compound | Test Model | Dose (mg/kg, i.p.) | Time of Peak Effect (min) | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (TD₅₀/ED₅₀) |
| Zonisamide | MES | - | 30-60 | 10-40 | >400 | >10 |
| Benzisoxazole Derivative X | MES | 30 | 60 | 15.2 | 120.5 | 7.9 |
| Benzisoxazole Derivative Y | scPTZ | 100 | 30 | 45.8 | >300 | >6.5 |
MES: Maximal Electroshock; scPTZ: subcutaneous Pentylenetetrazole; ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose
Table 3: Anti-psoriatic Activity of Benzoxazole Derivatives in the Imiquimod-Induced Mouse Model [1][2]
| Compound | Administration | Dose | Duration | Reduction in PASI Score (%) | Histopathological Improvement |
| MCBA | Topical | 1% w/w | 14 days | Significant | Reduced hyperkeratosis and inflammation |
| MCBA | Oral | 125 mg/kg | 14 days | More pronounced than topical | Significant reduction in psoriatic alterations |
| CBA | Topical | 1% w/w | 14 days | Significant | Reduced hyperkeratosis and inflammation |
| CBA | Oral | 125 mg/kg | 14 days | More pronounced than topical | Significant reduction in psoriatic alterations |
MCBA: Methyl-2-(4-chloro-phenyl)-5-benzoxazoleacetate; CBA: 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid; PASI: Psoriasis Area and Severity Index[1][2]
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the acute anti-inflammatory activity of novel compounds.[3][4][5]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Test benzisoxazole derivative
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Diclofenac Sodium, Indomethacin)
Procedure:
-
Fast animals overnight with free access to water.
-
Administer the test compound, vehicle, or positive control orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 h).
-
Calculate the percentage inhibition of paw edema for each group relative to the vehicle control group.
Anticonvulsant Activity: Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Tests in Mice
These are standard preclinical models for identifying compounds effective against generalized tonic-clonic and absence seizures, respectively.[6][7][8][9]
Materials:
-
Male Swiss albino or CF-1 mice (20-25 g)
-
Electroconvulsive shock apparatus with corneal electrodes
-
Pentylenetetrazole (PTZ) solution
-
Test benzisoxazole derivative
-
Vehicle control
-
Positive control (e.g., Phenytoin for MES, Ethosuximide for scPTZ)
Maximal Electroshock (MES) Test Protocol: [2][6][10]
-
Administer the test compound, vehicle, or positive control at various doses.
-
At the time of predicted peak effect, apply a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Absence of the tonic hindlimb extension is considered as protection.
-
Calculate the ED₅₀ (the dose that protects 50% of animals).
Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol: [7][8]
-
Administer the test compound, vehicle, or positive control.
-
After the appropriate pre-treatment time, inject a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously.
-
Observe the mice for 30 minutes for the onset of clonic seizures lasting for at least 5 seconds.
-
The absence of clonic seizures is considered protection.
-
Determine the ED₅₀ of the test compound.
Preliminary Acute Toxicity Assessment in Mice
This protocol provides an initial assessment of the test compound's safety profile.[11][12][13]
Materials:
-
Male and female mice (e.g., C57BL/6 or BALB/c)
-
Test benzisoxazole derivative
-
Vehicle control
Procedure:
-
Assign animals to several dose groups and a vehicle control group.
-
Administer a single dose of the test compound via the intended route of administration.
-
Observe animals continuously for the first few hours and then periodically for up to 14 days.
-
Record clinical signs of toxicity, including changes in behavior, posture, and any mortality.
-
Measure body weight before dosing and at regular intervals.
-
At the end of the observation period, perform a gross necropsy to examine for any organ abnormalities.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
References
- 1. Linked Biological Pathways Drive Skin Inflammation in Psoriasis | Technology Networks [technologynetworks.com]
- 2. benchchem.com [benchchem.com]
- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 8. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 9. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. benchchem.com [benchchem.com]
- 12. fda.gov [fda.gov]
- 13. Preclinical Toxicology Testing and Toxicity Profiles | Pharma Models [pharmamodels.net]
Application Notes and Protocols for 3-Amino-1,2-benzisoxazole-6-carbonitrile as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2-benzisoxazole scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds and approved pharmaceuticals. Derivatives of this core structure are recognized for a wide spectrum of pharmacological activities, including but not limited to antipsychotic, anticonvulsant, antimicrobial, and anticancer properties. The functionalization at the 3-position of the benzisoxazole ring is a key determinant in modulating the biological profile of these molecules. Consequently, the development of robust synthetic routes to 3-substituted 1,2-benzisoxazoles, such as 3-Amino-1,2-benzisoxazole-6-carbonitrile, is of significant interest in medicinal chemistry and drug discovery.
While specific data on the direct application of this compound as a chemical probe is limited in publicly available literature, its structural features suggest potential as an inhibitor of protein kinases, a class of enzymes frequently targeted in cancer therapy. The 3-amino group can serve as a key hydrogen bond donor, interacting with the hinge region of a kinase ATP-binding pocket, a common feature of many kinase inhibitors.
This document provides detailed application notes and experimental protocols based on the activities of structurally related benzoxazole and benzisoxazole derivatives that have been evaluated as kinase inhibitors. These notes are intended to serve as a guide for researchers interested in exploring the potential of this compound and similar compounds as chemical probes for target identification and validation.
Data Presentation
Due to the absence of specific quantitative data for this compound, the following table summarizes the inhibitory activities of representative amino-benzoxazole derivatives against Kinase Insert Domain-Containing Receptor (KDR), also known as VEGFR2, a key target in angiogenesis. This data is provided to illustrate the potential potency of this class of compounds.
Table 1: Inhibitory Activity of Representative Amino-Benzoxazole Derivatives against KDR
| Compound ID | Molecular Scaffold | Target Kinase | IC50 (µM) | Reference |
| Compound 1 | Amino-benzoxazole | KDR | 6.855 | [1] |
| Compound 16 | Amino-benzoxazole | KDR | Not specified | [1] |
| Compound 17 | Amino-benzoxazole | KDR | Not specified | [1] |
Note: The specific structures of compounds 1, 16, and 17 were not fully disclosed in the reference material. The data is presented to highlight the potential of the amino-benzoxazole scaffold as a source of kinase inhibitors.
Table 2: Anti-proliferative Activity of Representative Amino-Benzoxazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 16 | MCF-7 (Breast Cancer) | 6.98 | [1] |
| Compound 17 | MCF-7 (Breast Cancer) | 11.18 | [1] |
Experimental Protocols
Protocol 1: General Synthesis of 3-Amino-1,2-benzisoxazole Derivatives
This protocol describes a general method for the synthesis of 3-amino-1,2-benzisoxazole derivatives via a microwave-assisted nucleophilic aromatic substitution reaction.
Materials:
-
3-chloro-1,2-benzisoxazole precursor
-
Desired primary or secondary amine
-
N,N-diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Ethanol, Isopropanol, or Dimethylformamide (DMF)
-
Microwave vial
-
Microwave reactor
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a microwave vial, combine the 3-chloro-1,2-benzisoxazole precursor (1.0 equivalent), the desired amine (1.2-2.0 equivalents), and a suitable base such as DIPEA or K₂CO₃ (2.0 equivalents).
-
Add a suitable solvent such as ethanol, isopropanol, or DMF.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to a temperature between 100-150 °C for 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration, wash with a suitable solvent (e.g., cold ethanol or water), and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-amino-1,2-benzisoxazole derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of a test compound, such as this compound, against a specific protein kinase. A radiometric assay using [γ-³²P]ATP is described here, but other detection methods (e.g., fluorescence-based or luminescence-based) can be employed.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA)
-
Test compound dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter paper
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the kinase reaction buffer to achieve the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase, its substrate, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stopping the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unincorporated ATP will not.
-
Washing: Wash the filter papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Measure the amount of radioactivity on each filter paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Cellular Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the effect of a test compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the formazan solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-1,2-benzisoxazole-6-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Amino-1,2-benzisoxazole-6-carbonitrile synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Cyclization | The intramolecular cyclization to form the benzisoxazole ring is a critical step. Ensure the base used is sufficiently strong to deprotonate the hydroxamate intermediate. Consider switching to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Microwave irradiation has been shown to significantly improve yields in the synthesis of 3-amino-1,2-benzisoxazoles, potentially by promoting the cyclization step.[1] |
| Poor Nucleophilic Aromatic Substitution (SNAr) | The initial displacement of the ortho-leaving group (e.g., fluorine or chlorine) by the hydroxamate anion is crucial. Ensure the starting benzonitrile is sufficiently activated. Electron-withdrawing groups on the aromatic ring will facilitate this step. If using a less reactive starting material, consider increasing the reaction temperature or using a more polar aprotic solvent like DMF or DMSO to enhance the reaction rate. |
| Decomposition of Starting Materials or Intermediates | The hydroxamate anion can be unstable at elevated temperatures. If high temperatures are required for the SNAr reaction, consider adding the hydroxamate solution slowly to the heated solution of the benzonitrile to minimize its time at high temperature before reacting. Also, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Incorrect Stoichiometry | Carefully check the molar ratios of the reactants. An excess of the hydroxamate anion may be required to drive the SNAr reaction to completion, but a large excess could lead to side reactions. A 1.1 to 1.5 molar equivalent of the hydroxamate is a good starting point. |
Issue 2: Presence of Significant Impurities
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed. If the reaction has stalled, consider extending the reaction time or increasing the temperature. |
| Side Reactions | A common side reaction is the hydrolysis of the nitrile group to a carboxylic acid or amide under basic or acidic conditions. Ensure the work-up procedure is performed under neutral or mildly acidic/basic conditions and at a low temperature. Another potential side product is the formation of a dimer or polymer. This can sometimes be minimized by using more dilute reaction conditions. |
| Formation of Isomers | In some syntheses of related heterocyclic compounds, the formation of isomers has been reported.[1] While less common for this specific synthesis, careful characterization of the product by 2D NMR techniques may be necessary if unexpected spectroscopic data is obtained. |
| Contamination from Starting Materials | Ensure the purity of the starting 2-halobenzonitrile and the hydroxamate. Impurities in these starting materials can carry through the reaction and complicate purification. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Product is an Oil or Gummy Solid | The product may not crystallize easily. Try triturating the crude material with a non-polar solvent like hexane or diethyl ether to induce solidification. If that fails, purification by column chromatography is recommended. |
| Co-elution of Impurities during Chromatography | If impurities have similar polarity to the product, achieving good separation on a silica gel column can be challenging. Experiment with different solvent systems, including gradients of ethyl acetate in hexanes or dichloromethane in methanol. Adding a small amount of a modifier like triethylamine (for basic impurities) or acetic acid (for acidic impurities) to the eluent can sometimes improve separation. |
| Product Instability on Silica Gel | The amino group can sometimes interact strongly with the acidic silica gel, leading to streaking or decomposition. In such cases, using neutral or basic alumina for column chromatography may be a better alternative. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: A widely used and effective method is the one-pot synthesis from an ortho-substituted benzonitrile. This typically involves the reaction of a 2-halo-6-cyanobenzonitrile (e.g., 2-fluoro- or 2-chloro-6-cyanobenzonitrile) with a hydroxamate anion (e.g., acetohydroxamic acid or benzohydroxamic acid) in the presence of a base. The reaction proceeds via a nucleophilic aromatic substitution followed by an in-situ intramolecular cyclization to form the 3-amino-1,2-benzisoxazole ring system.[2]
Q2: What are the key reaction parameters to optimize for improving the yield?
A2: The key parameters to optimize are:
-
Choice of Base: Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) and potassium tert-butoxide (t-BuOK) are commonly used to deprotonate the hydroxamate. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally used to facilitate the SNAr reaction.
-
Temperature: The optimal temperature will depend on the reactivity of the starting benzonitrile. Reactions are typically run at elevated temperatures (e.g., 80-120 °C) to ensure a reasonable reaction rate.
-
Reaction Time: The reaction should be monitored by TLC or HPLC to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating.
-
Microwave Irradiation: The use of microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the synthesis of 3-amino-1,2-benzisoxazole derivatives.[1]
Q3: What are some common starting materials for the synthesis?
A3: Common starting materials include:
-
2-Fluoro-6-cyanobenzonitrile
-
2-Chloro-6-cyanobenzonitrile
-
Acetohydroxamic acid
-
Benzohydroxamic acid
Q4: How can I effectively purify the final product?
A4: The final product can be purified by several methods:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective method of purification.
-
Column Chromatography: This is a very common and effective method for purifying the product, especially if it is an oil or if there are impurities with similar solubility. Silica gel is typically used as the stationary phase with a gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes).
-
Acid-Base Extraction: Due to the basic nature of the amino group, an acid-base extraction can sometimes be used to separate the product from neutral impurities. The product can be extracted into an acidic aqueous solution, and then precipitated by neutralizing the solution.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Fluoro-6-cyanobenzonitrile
This protocol is a representative procedure based on the one-pot synthesis methodology.
Materials:
-
2-Fluoro-6-cyanobenzonitrile
-
Acetohydroxamic acid
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
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Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of acetohydroxamic acid (1.1 eq.) in anhydrous DMF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 2-fluoro-6-cyanobenzonitrile (1.0 eq.) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 3-Amino-1,2-benzisoxazole Derivatives
| Starting Material | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chlorobenzonitrile | K₂CO₃ | DMF | 100 | 12 | 75 | General Method |
| 2-Fluorobenzonitrile | NaH | DMF | 80 | 6 | 85 | General Method |
| 3-Chloro-1,2-benzisoxazole | Various Amines | - | 120-150 (MW) | 1-6 | 54-90 | [1] |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
"overcoming solubility issues with 3-Amino-1,2-benzisoxazole-6-carbonitrile"
Technical Support Center: 3-Amino-1,2-benzisoxazole-6-carbonitrile
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing solubility challenges with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Due to its rigid and hydrophobic core structure, this compound, like many benzisoxazole derivatives, is expected to have poor aqueous solubility.[1] Its solubility is generally limited in aqueous buffers, necessitating the use of organic solvents or specialized formulation strategies for effective use in experiments.
Q2: Which organic solvents are recommended for dissolving this compound?
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
For applications requiring dilution into aqueous media, starting with a high-concentration stock in DMSO is a common practice.
Q3: My compound is precipitating when I dilute my DMSO stock into an aqueous buffer. What should I do?
Precipitation upon dilution is a common issue for hydrophobic compounds. Here are several troubleshooting steps, starting with the simplest:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your aqueous medium.
-
Increase the Percentage of Co-solvent: If your experimental system can tolerate it, slightly increasing the percentage of DMSO in the final solution can help maintain solubility.
-
Use a Surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help form micelles that encapsulate the compound and prevent precipitation.[2]
-
pH Adjustment: The "3-amino" group on the benzisoxazole ring suggests the compound is basic and can be protonated at acidic pH. Lowering the pH of your buffer may create a more soluble salt form of the compound.[1] However, the stability of the compound at different pH values should be verified.
Q4: Can I use heating or sonication to help dissolve the compound?
Yes, gentle heating and sonication are common techniques to aid dissolution.
-
Sonication: A short period of sonication can help break up solid particles and accelerate the dissolution process.
-
Gentle Heating: Gently warming the solution (e.g., to 37-50°C) can increase solubility. However, it is crucial to first confirm the thermal stability of the compound to avoid degradation.
Q5: For in vivo studies, what formulation strategies can improve the bioavailability of this compound?
Enhancing oral bioavailability is a significant challenge for poorly soluble drugs.[1][3] Several advanced formulation strategies can be employed:
-
Solid Dispersions: Dispersing the compound in a hydrophilic carrier matrix (e.g., PVP, PEG) at a molecular level can create a high-energy amorphous state, which has a higher dissolution rate than the crystalline form.[1][4]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic compound within their cavity, forming an inclusion complex with significantly increased aqueous solubility.[1][2][5]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SMEDDS) can improve absorption by presenting the drug in a solubilized form.[2][6]
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, which leads to a faster dissolution rate according to the Noyes-Whitney equation.[1][2][6]
Troubleshooting Guide: Solubility Issues
This table summarizes common problems and recommended solutions.
| Problem | Possible Cause | Recommended Solution(s) |
| Compound will not dissolve in the initial solvent (e.g., DMSO). | Insufficient solvent volume or low intrinsic solubility. | Increase solvent volume, gently warm the solution, or sonicate. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The compound has exceeded its solubility limit in the final solvent mixture. | Lower the final concentration, use a co-solvent system (e.g., ethanol, PEG), or add a surfactant.[1] |
| The solution is cloudy or hazy after dilution. | Formation of fine precipitate or colloidal suspension. | Filter the solution through a 0.22 µm filter if a true solution is required. Consider particle size reduction techniques for suspensions.[2] |
| Compound precipitates out of solution over time. | The solution is supersaturated and thermodynamically unstable. | Prepare fresh solutions before each experiment. Incorporate precipitation inhibitors like polymers (e.g., HPMC) in the formulation.[6] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the standard procedure for preparing a stock solution in an organic solvent.
-
Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired molar concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes.
-
Solubilization Assistance (if needed): If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes. Alternatively, warm the solution in a water bath at 37°C for 10 minutes, vortexing intermittently.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
This method creates a solid complex of the compound and cyclodextrin, which can be more readily dissolved in aqueous media.[1]
-
Selection: Choose a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used to improve drug solubility.
-
Molar Ratio: Determine the molar ratio of the drug to cyclodextrin to be tested (e.g., 1:1, 1:2).
-
Paste Formation: In a glass mortar, place the calculated amount of HP-β-CD. Add a minimal amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a thick, uniform paste.
-
Drug Incorporation: Slowly add the weighed this compound to the paste.
-
Kneading: Knead the mixture thoroughly with a pestle for 45-60 minutes. The consistency should remain paste-like. Add a few more drops of the solvent mixture if it becomes too dry.
-
Drying: Spread the resulting paste in a thin layer in a petri dish and dry it in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
Sizing: Carefully scrape the dried complex and pass it through a fine-mesh sieve to obtain a uniform, free-flowing powder. This powder can then be used for dissolution studies in aqueous buffers.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility challenges during experimental setup.
Caption: A decision tree for troubleshooting solubility issues.
Solubility Enhancement Strategies
This diagram illustrates the relationship between the core problem of poor solubility and the various formulation strategies available to overcome it.
Caption: Overview of formulation strategies for poor solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. internationaljournal.org.in [internationaljournal.org.in]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
"troubleshooting 3-Amino-1,2-benzisoxazole-6-carbonitrile synthesis side reactions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-1,2-benzisoxazole-6-carbonitrile.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Firstly, incomplete conversion of the starting material is a common issue. Ensure your starting materials, particularly the substituted o-halobenzonitrile, are pure and dry. Moisture can interfere with the reaction, especially if using strong bases like sodium hydride. Secondly, the reaction temperature and time are critical. For the cyclization step, ensure the temperature is maintained as specified in the protocol. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Finally, the choice of base and solvent can significantly impact the yield. If using sodium hydride, ensure it is fresh and handled under an inert atmosphere. Consider screening other bases such as potassium carbonate or potassium tert-butoxide, and ensure your solvent (e.g., DMF) is anhydrous.
Q2: I am observing a significant amount of an unexpected byproduct. What could it be and how can I minimize its formation?
A2: A common side reaction is the hydrolysis of the nitrile group (-CN) on the benzene ring to a carboxylic acid (-COOH) or an amide (-CONH2), especially if the reaction is run under harsh basic conditions for an extended period or during an aqueous workup. To minimize this, try using milder basic conditions or reducing the reaction time. Careful pH control during the workup is also crucial.
Another potential byproduct could result from incomplete cyclization, leaving an intermediate oxime derivative. This can often be addressed by increasing the reaction temperature or time, or by using a stronger base to facilitate the ring closure.
Q3: The purification of the final product is proving difficult. What are the best practices for purifying this compound?
A3: Purification can indeed be challenging due to the presence of polar functional groups. Column chromatography is often the most effective method. A silica gel stationary phase with a gradient elution system of ethyl acetate in n-hexane is a good starting point. For instance, a 1:1 mixture of ethyl acetate and n-hexane has been reported to be effective for similar compounds.[1]
If you observe "oiling out" during recrystallization, it indicates that the compound is melting in the hot solvent before dissolving or is precipitating as a liquid upon cooling. To address this, you can try using a larger volume of the hot solvent, cooling the solution more slowly, or employing a different solvent system.
Q4: My final product is colored, but I expect it to be a white or off-white solid. Does this indicate an impurity?
A4: While a pure compound typically has a specific color, an unexpected coloration often suggests the presence of impurities. These could be residual starting materials, byproducts from side reactions, or degradation products. It is highly recommended to purify the product further using column chromatography or recrystallization until the expected color and purity (as determined by analytical methods like NMR and LC-MS) are achieved.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of similar 3-amino-1,2-benzisoxazole derivatives, which can serve as a benchmark for your experiments.[1]
| Compound | Starting Material | Base | Solvent | Reaction Time | Yield (%) |
| 3-Amino-1,2-benzisoxazole derivative (4a) | 2-Fluoro-4-hydroxybenzonitrile derivative | Sodium Hydride | DMF | 10 hours (reflux) | 66 |
| 3-Amino-1,2-benzisoxazole derivative (5a) | Intermediate from previous step | - | - | - | 56 |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a 3-amino-1,2-benzisoxazole derivative, which can be adapted for this compound. The synthesis generally proceeds in two main steps: 1) formation of the oxime ether and 2) intramolecular cyclization.
Step 1: Synthesis of the Intermediate Oxime Ether
-
Dissolve the starting substituted benzonitrile (e.g., 2-fluoro-5-cyanobenzaldehyde or a related precursor) in a suitable aprotic polar solvent such as Dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) portion-wise.
-
Stir the mixture at 0°C for approximately 20-30 minutes.
-
Add the appropriate hydroxylamine derivative (e.g., hydroxylamine hydrochloride, which may require prior neutralization).
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours (e.g., 10 hours), monitoring the reaction progress by TLC.[1]
-
After completion, cool the reaction mixture and quench it by carefully adding it to ice-cold water.
-
Extract the product with an organic solvent such as diethyl ether.
-
Wash the organic layer with brine and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
Step 2: Intramolecular Cyclization to form this compound
The intermediate from Step 1 can often cyclize in situ under the reaction conditions. If the intermediate is isolated, it can be cyclized by heating in a suitable solvent with a base.
Purification:
-
Purify the crude product obtained from the final step using column chromatography on silica gel.[1]
-
A suitable eluent system is a mixture of ethyl acetate and n-hexane (e.g., starting with a low polarity and gradually increasing it).[1]
-
Collect the fractions containing the pure product and remove the solvent under reduced pressure to obtain the final this compound.
Visualizations
The following diagrams illustrate the key chemical transformations and logical workflows involved in the synthesis and troubleshooting process.
Caption: Main synthetic pathway for this compound.
Caption: Plausible side reaction: hydrolysis of the nitrile group.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Optimization of Benzisoxazole Formation
This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical protocols for the synthesis of benzisoxazoles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the synthesis of benzisoxazole derivatives.
Issue 1: Low Yield or No Product Formation
-
Question: My reaction is resulting in a very low yield or no desired 1,2-benzisoxazole product. What are the common initial troubleshooting steps?
-
Answer: Low yields are a frequent challenge and a systematic approach is crucial for troubleshooting.[1]
-
Purity of Starting Materials: Verify the purity of your reagents, as impurities can significantly interfere with the reaction.[1][2][3][4] Consider purification of starting materials by recrystallization or distillation if purity is questionable.[1] You can assess purity via melting point analysis or spectroscopic techniques like NMR.[2]
-
Reaction Conditions: Critically re-evaluate your reaction conditions, including solvent, catalyst, temperature, and reaction time, as these are pivotal factors.[1][2][5] Sub-optimal conditions, such as incorrect temperature or solvent choice, can drastically impact the outcome.[5] For instance, in the thermolysis of 2-azidobenzophenones, using xylene at 135°C generally provides higher yields than toluene or DMF.[5]
-
Stoichiometry of Reactants: Ensure the molar ratios of your reactants are correct.[2][3][5] Sometimes, using a slight excess of one reactant can drive the reaction to completion.[1][5]
-
Inert Atmosphere: For reactions sensitive to air or moisture, ensure all glassware is dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1][2][4] 2-aminophenols, for example, are particularly susceptible to air oxidation.[1]
-
Issue 2: Reaction Stalls and Does Not Go to Completion
-
Question: My TLC analysis shows unreacted starting material even after the recommended reaction time. What should I do?
-
Answer: A stalled reaction can be attributed to several factors.[1]
-
Extend Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals.[2]
-
Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy.[1] Consider incrementally increasing the temperature while monitoring for side product formation.[1][4]
-
Catalyst Deactivation: If using a catalyst, it may have lost activity, especially if it's recyclable or sensitive to air and moisture.[1][2][3] Adding a fresh portion of the catalyst might help restart the reaction.[1][3] Also, consider increasing the catalyst loading.[2]
-
Incomplete Cyclization: The intramolecular cyclization step may not be proceeding efficiently. This could require a stronger base or a higher reaction temperature.[3]
-
Issue 3: Formation of Side Products
-
Question: I am observing the formation of multiple side products, which is lowering my overall yield. How can I improve selectivity?
-
Answer: The formation of side products is a common cause of low yields.[5] The nature of these byproducts depends on the specific synthetic route.
-
Beckmann Rearrangement: In syntheses starting from o-hydroxyaryl oximes, a common side reaction is the Beckmann rearrangement, which can be minimized by ensuring anhydrous reaction conditions.[5][6]
-
Nitrile Oxide Dimerization: In [3+2] cycloaddition reactions, the highly reactive nitrile oxide intermediate can dimerize.[3][6] To minimize this, you can slowly add the nitrile oxide precursor (e.g., chlorooxime) to the reaction mixture to keep its concentration low.[6] Using an excess of the aryne precursor can also improve the yield of the desired product.[3][7]
-
Schiff Base Formation: When reacting 2-aminophenol with an aldehyde, the intermediate Schiff base may be stable and fail to cyclize.[1][2] To promote cyclization, try increasing the reaction temperature or time, or adding a suitable oxidant.[1]
-
Optimize Conditions: Carefully control the temperature, reaction time, and stoichiometry of reactants to improve selectivity.[2] Lowering the reaction temperature may favor the formation of the thermodynamically more stable product.[3]
-
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data from various synthetic protocols, highlighting the impact of reaction conditions on product yield.
Table 1: Effect of Solvent on the Thermolysis of 2-Azidobenzophenones [5]
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| o-Xylene | 135 | 1 | 98-99 |
| Toluene | 110 | 1 | < 98 |
| DMF | 153 | 1 | < 98 |
Table 2: Optimization of [3+2] Cycloaddition of Nitrile Oxides and Arynes [7]
| Entry | Aryne Precursor (equiv) | CsF (equiv) | Addition Time of Chlorooxime (h) | Yield (%) |
| 1 | 1.0 | 2.0 | - | 35 |
| 2 | 2.0 | 2.0 | - | 61 |
| 3 | 1.5 | 2.0 | 1.0 | 81 |
| 4 | 1.5 | 2.0 | 2.5 | 90 |
Table 3: Optimization of Lewis Acid Catalyst for Annulation of Glyoxylate Esters and Nitrosoarenes [8]
| Entry | Catalyst (mol %) | Yield (%) |
| 1 | Sc(OTf)₃ (10) | 20 |
| 2 | AgSbF₆ (10) | 36 |
| 3 | Cu(OTf)₂ (10) | 27 |
| 4 | BF₃·Et₂O (20) | 55 |
| 5 | BF₃·Et₂O (10) | 65 |
| 6 | BF₃·Et₂O (5) | 43 |
Experimental Protocols
Protocol 1: Synthesis of 3-Substituted 1,2-Benzisoxazoles via [3+2] Cycloaddition [9]
This protocol details the cycloaddition of an in situ generated nitrile oxide and an aryne.
-
To a solution of o-(trimethylsilyl)phenyl triflate (1.5 eq.) in anhydrous acetonitrile, add cesium fluoride (CsF) (2.0 eq.).
-
A solution of the corresponding N-hydroxyimidoyl chloride (chlorooxime) (1.0 eq.) in anhydrous acetonitrile is added slowly via syringe pump over 2.5 hours.
-
Stir the reaction mixture at room temperature for an additional 30 minutes after the addition is complete.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction with water and extract the mixture with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the 3-substituted 1,2-benzisoxazole.
Protocol 2: Microwave-Assisted Synthesis of 3-Amino-1,2-benzisoxazoles [9]
This is a two-step process involving cyclization followed by nucleophilic aromatic substitution.
-
Step 1: Synthesis of 3-Chloro-1,2-benzisoxazole
-
Combine 2-hydroxybenzonitrile (1.0 eq.) and phosphorus pentachloride (PCl₅) (1.1 eq.) in a microwave-safe vial.
-
Subject the reaction mixture to microwave irradiation at 100-150 °C for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, carefully pour the mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum. This intermediate is often used directly in the next step.
-
-
Step 2: Nucleophilic Aromatic Substitution
-
In a microwave-safe vial, dissolve the 3-chloro-1,2-benzisoxazole derivative (1.0 eq.) and the desired amine (1.5-2.0 eq.) in a solvent like ethanol or DMF.
-
Add a base such as diisopropylethylamine (DIPEA) (2.0 eq.).
-
Subject the mixture to microwave irradiation at 120-180 °C for 30-60 minutes.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 3-amino-1,2-benzisoxazole derivative.
-
Visualizations
Caption: General experimental workflow for benzisoxazole synthesis.
Caption: Troubleshooting workflow for low yields in benzisoxazole synthesis.
Caption: Major synthetic pathways to the 1,2-benzisoxazole core.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Addressing Off-Target Effects of Benzisoxazole Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzisoxazole inhibitors. The information aims to help identify, understand, and mitigate potential off-target effects encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a particular concern for benzisoxazole inhibitors?
A: Off-target effects are unintended interactions between a drug and cellular components other than its primary therapeutic target.[1] For inhibitors based on the benzisoxazole scaffold, this is a significant consideration as this "privileged scaffold" is known to bind to a variety of biological targets.[2][3][4] Depending on the specific substitutions, benzisoxazole derivatives can interact with dopamine receptors, serotonin receptors, adrenergic receptors, histaminergic receptors, and various kinases, leading to a wide range of potential off-target effects.[2][5][6][7]
Q2: My benzisoxazole inhibitor is showing unexpected cellular phenotypes (e.g., changes in cell morphology, unexpected toxicity) inconsistent with its primary target. What could be the cause?
A: This is a strong indication of a potential off-target effect. Benzisoxazole-based antipsychotics like risperidone and iloperidone are known to have potent effects on multiple receptor systems beyond their primary D2 dopamine and 5-HT2A serotonin targets.[6][8] For example, antagonism at α1- and α2-adrenergic receptors can lead to cardiovascular effects like orthostatic hypotension, while interaction with H1-histaminergic receptors can cause sedation.[5][6][7] Your observed phenotype may be a result of inhibiting one or more of these other targets.
Q3: How can I proactively assess the potential for off-target effects with my novel benzisoxazole inhibitor?
A: A multi-faceted approach is recommended.
-
In Silico Analysis: Computational tools can predict potential off-target interactions based on the compound's structure.[9]
-
Broad-Panel Screening: The most direct method is to screen the inhibitor against a large panel of kinases and other relevant receptors (e.g., GPCRs).[10] This provides a broad overview of its selectivity profile.
-
Literature Review: Investigate the known targets and off-target activities of structurally similar benzisoxazole compounds.[9]
Q4: What are some common off-target profiles for clinically relevant benzisoxazole-containing drugs?
A: The off-target profiles can be quite distinct. For example:
-
Risperidone and Paliperidone: These antipsychotics are potent antagonists at dopamine D2 and serotonin 5-HT2A receptors. They also exhibit significant antagonism at α1- and α2-adrenergic receptors and H1-histaminergic receptors, but have low affinity for cholinergic muscarinic receptors.[5][7][11] These interactions contribute to side effects like orthostatic hypotension and sedation.[6]
-
Iloperidone: This atypical antipsychotic also targets D2 and 5-HT2A receptors but has a very high affinity for α1-adrenergic receptors.[8][12] This profile is associated with a lower incidence of extrapyramidal (movement-related) side effects but a higher risk of orthostatic hypotension.[13]
-
Zonisamide: An anti-epileptic drug, its off-target effects are linked to sulfonamide hypersensitivity, potential for kidney stones, and metabolic acidosis due to carbonic anhydrase inhibition.[14][15]
Troubleshooting Guides
This section provides structured guidance for specific issues that may arise during your research.
Issue 1: Unexpected Cell Toxicity or Viability Changes
You observe cytotoxicity at concentrations where the on-target effect is not expected to be toxic, or you see inconsistent results across different cell lines.
dot
Caption: Workflow for troubleshooting unexpected toxicity.
Troubleshooting Steps:
-
Dose-Response Analysis: Conduct a comprehensive dose-response curve. High-concentration effects are more likely to be off-target.
-
Selectivity Profiling: Screen your inhibitor against a broad panel of kinases and GPCRs to identify potential off-target liabilities.[10]
-
Characterize Cell Lines: Profile the expression levels of the intended target and any identified off-targets in the cell lines you are using. Inconsistent results often stem from varying expression levels of off-target proteins.
-
Orthogonal Validation: Use a structurally unrelated inhibitor for the same primary target. If the toxic phenotype is not replicated, it strongly suggests an off-target effect of your benzisoxazole compound.
Issue 2: Discrepancy Between Biochemical and Cellular Activity
Your benzisoxazole inhibitor is potent in a biochemical assay (e.g., purified enzyme) but shows weak or no activity in a cell-based assay.
dot
Caption: Workflow for addressing potency discrepancies.
Troubleshooting Steps:
-
Assess Cell Permeability: Determine if the compound is effectively entering the cells. Poor permeability is a common reason for the discrepancy between biochemical and cellular assays.[5]
-
Confirm Target Engagement: It is crucial to verify that your inhibitor is binding to its intended target within the complex cellular environment. Cellular target engagement assays can confirm this directly.[16]
-
Evaluate Compound Stability: The inhibitor may be rapidly metabolized or degraded in the presence of cellular components or in the culture medium.
Data Presentation
Table 1: Receptor Binding Profiles of Selected Benzisoxazole Drugs
This table summarizes the binding affinities (Ki, nM) for key on- and off-targets. Lower values indicate higher affinity.
| Receptor Target | Risperidone | Paliperidone (9-hydroxyrisperidone) | Iloperidone |
| Dopamine D2 | Potent Antagonist | Potent Antagonist[5] | Potent Antagonist[8][17] |
| Serotonin 5-HT2A | Potent Antagonist | Potent Antagonist[5] | High Affinity[8][17] |
| Adrenergic α1 | Antagonist | Antagonist[5] | High Affinity Antagonist[8] |
| Adrenergic α2 | Antagonist | Antagonist[5] | Antagonist |
| Histamine H1 | Antagonist | Antagonist[5] | Low Affinity |
| Cholinergic Muscarinic | No Appreciable Affinity[5] | No Appreciable Affinity[5] | No Appreciable Affinity |
Data compiled from multiple sources.[5][8][17] Exact Ki values can vary between studies.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of a benzisoxazole inhibitor against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in DMSO. Serially dilute the compound to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinase, a suitable substrate (peptide or protein), and ATP. A common format uses radiolabeled [γ-³³P]ATP for detection.[10]
-
Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the appropriate wells.
-
Kinase Reaction: Incubate the plate at room temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes) to allow the phosphorylation reaction to proceed.
-
Signal Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the substrate on a filter and measuring incorporated radioactivity using a scintillation counter.[10] Alternatively, luminescence-based assays that measure remaining ATP (like ADP-Glo™) can be used.[1]
-
Data Analysis: Calculate the percent inhibition for each kinase at a given concentration or determine the IC50 value for kinases that are significantly inhibited.
Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)
Objective: To confirm that the inhibitor binds to its intended target in a live-cell environment.
Methodology:
-
Cell Preparation: Transfect cells with a vector expressing the target protein fused to a NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells in a multi-well plate (e.g., 96-well, white) and incubate to allow for protein expression.
-
Compound Treatment: Treat the cells with various concentrations of the benzisoxazole inhibitor or a vehicle control.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that is known to bind to the target protein. In the absence of an inhibitor, the tracer binds to the NanoLuc®-fused target, bringing the fluorophore and luciferase into close proximity and generating a Bioluminescence Resonance Energy Transfer (BRET) signal.[13]
-
Signal Detection: Measure the BRET signal using a luminometer. Competitive binding by the inhibitor will displace the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio against the inhibitor concentration to determine the IC50 value for target engagement within the cell.
dot
Caption: A comprehensive workflow for inhibitor characterization.
References
- 1. Risperidone - Wikipedia [en.wikipedia.org]
- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzisoxazole: a privileged scaffold for medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Once-monthly paliperidone injection for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Use of Risperidone in Behavioral and Psychological Symptoms of Dementia: A Review of Pharmacology, Clinical Evidence, Regulatory Approvals, and Off-Label Use [frontiersin.org]
- 7. Paliperidone Palmitate for Schizoaffective Disorder: A Review of the Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pharmacological profile of iloperidone, a novel atypical antipsychotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Risperidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Safety profile of iloperidone in the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epilepsy.com [epilepsy.com]
- 14. Zonisamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Paliperidone - Wikipedia [en.wikipedia.org]
- 16. Decoding Iloperidone: A Comprehensive Study of its R&D Trends [synapse.patsnap.com]
- 17. Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms | MDPI [mdpi.com]
Technical Support Center: Refining Dosage and Administration for In Vivo Studies
Welcome to the Technical Support Center for in vivo study design. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the refinement of dosage and administration protocols.
Frequently Asked questions (FAQs)
Q1: How do I determine the starting dose for my in vivo study if no prior data exists?
A1: When prior data is unavailable, a pilot or dose-ranging study is crucial. This involves starting with a low dose and escalating it across different animal cohorts to establish a dose-response curve and identify the Maximum Tolerated Dose (MTD). A typical approach is to use multiple dose levels, for instance, 5, 10, 20, 40, and 80 mg/kg, in small groups of animals (e.g., three mice each).[1][2]
Q2: What are the critical factors to consider when selecting a route of administration?
A2: The choice of administration route is pivotal as it significantly influences the absorption, distribution, metabolism, and excretion (ADME) of a compound. Key considerations include:
-
Drug Properties: The physicochemical properties of the drug, such as solubility and molecular size, will dictate its absorption from different sites.[3]
-
Desired Onset and Duration of Action: Intravenous (IV) administration offers a rapid onset, whereas subcutaneous (SC) or oral (PO) routes can provide a more sustained release.
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Target Site: The route should facilitate efficient delivery of the compound to the intended site of action.
-
Animal Welfare: The chosen method should minimize stress and discomfort for the animal. Proper restraint techniques are essential to reduce stress, which can be a confounding factor in the experiment.
-
Formulation: The vehicle and formulation must be compatible with the selected administration route. For example, oily or highly viscous solutions may not be suitable for IV injection.
Q3: How can I convert an effective dose from an animal model to a Human Equivalent Dose (HED)?
A3: Allometric scaling is a common method used to extrapolate drug doses between species based on body surface area.[4][5] This method accounts for differences in metabolic rates across species. The following formula is often used:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
The Km factor is calculated by dividing the average body weight (kg) by the body surface area (m²) for a given species.[5]
Table 1: Human Equivalent Dose (HED) Conversion Factors Based on Body Surface Area
| Species | Mean Weight (kg) | Body Surface Area (m²) | Km Factor | To Convert Animal Dose in mg/kg to HED in mg/kg, Multiply by: |
| Human | 60 | 1.62 | 37 | - |
| Rat | 0.15 | 0.025 | 6 | 0.162 |
| Mouse | 0.02 | 0.007 | 3 | 0.081 |
| Rabbit | 1.8 | 0.15 | 12 | 0.324 |
| Dog | 10 | 0.50 | 20 | 0.541 |
Data compiled from multiple sources.[4][5][6]
Q4: My in vivo results are highly variable between animals in the same group. What are the common causes and solutions?
A4: High variability is a frequent challenge in in vivo research. Key contributing factors include:
-
Biological Variation: Inherent genetic and physiological differences between individual animals.
-
Environmental Factors: Minor differences in housing, diet, or light cycles.
-
Experimental Procedures: Inconsistent handling, dosing techniques, or measurement timing.[7][8][9]
To mitigate variability, it is essential to:
-
Standardize Procedures: Implement and adhere to detailed Standard Operating Procedures (SOPs) for all aspects of the experiment.
-
Randomize: Randomly assign animals to treatment groups.
-
Blind the Study: Whenever possible, the individuals administering substances and assessing outcomes should be unaware of the treatment groups.
-
Control Environmental Conditions: Maintain consistent environmental conditions for all animals.
-
Increase Sample Size: A larger sample size can help to account for individual biological variation.[10]
Troubleshooting Guides
Troubleshooting Administration Routes
Issue: Difficulty with Intravenous (IV) Tail Vein Injection in Mice
-
Symptom: Swelling at the injection site, resistance during injection.
-
Potential Cause: The needle is not correctly placed in the vein.
-
Solution:
-
Ensure proper vasodilation by warming the mouse's tail with a heat lamp or warm water.[11][12]
-
Use a small gauge needle (27-30G).[13]
-
Insert the needle with the bevel facing up and almost parallel to the tail vein.[13][14]
-
If resistance is met, do not force the injection. Withdraw the needle and attempt a new injection at a more proximal site.[13][14]
-
A small "flash" of blood in the needle hub can indicate correct placement, though this is not always observed.[15]
-
Issue: High Mortality or Distress After Oral Gavage in Rodents
-
Symptom: Animals exhibit respiratory distress, coughing, or die shortly after dosing.
-
Potential Cause: Accidental administration into the trachea or perforation of the esophagus or stomach.
-
Solution:
-
Ensure the animal is properly restrained with its head and body in a straight line.[16]
-
Use a flexible, ball-tipped gavage needle appropriate for the animal's size to minimize the risk of injury.[17]
-
Measure the correct insertion depth beforehand (from the mouth to the last rib).[17]
-
Insert the needle gently along the roof of the mouth and allow the animal to swallow the tube. Do not apply force.[17][18]
-
If resistance is felt, withdraw and reposition the needle.[16][18]
-
Table 2: Recommended Maximum Injection Volumes for Common Administration Routes in Mice and Rats
| Route | Mouse (mL/kg) | Rat (mL/kg) |
| Intravenous (IV) | 5 (bolus), 10 (slow) | 5 |
| Intraperitoneal (IP) | 10 | 10 |
| Subcutaneous (SC) | 10 | 5 |
| Intramuscular (IM) | 5 | 5 |
| Oral (PO) | 10 | 20 |
Data compiled from multiple sources. Volumes can vary based on institutional guidelines.
Troubleshooting Formulation and Efficacy
Issue: Poor Solubility of the Test Compound
-
Symptom: The compound precipitates out of solution, leading to inaccurate dosing.
-
Potential Cause: The compound has low aqueous solubility.
-
Solution:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can improve solubility.[3]
-
Co-solvents: Using water-miscible organic solvents (e.g., DMSO, ethanol, PEG400) can enhance solubility. However, potential toxicity of the co-solvent itself must be considered.[19]
-
Surfactants: The use of surfactants can help to solubilize hydrophobic compounds.[3]
-
Particle Size Reduction: Micronization or nanotechnology approaches can increase the surface area of the drug, improving its dissolution rate.[3][20]
-
Lipid-based formulations: For lipophilic drugs, lipid-based delivery systems can enhance solubility and absorption.[3]
-
Issue: Lack of In Vivo Efficacy Despite In Vitro Potency
-
Symptom: The compound is active in cell-based assays but shows no effect in animal models.
-
Potential Cause: Poor pharmacokinetic (PK) properties, such as rapid metabolism or clearance, or low bioavailability.
-
Solution:
-
Conduct a Pharmacokinetic (PK) Study: Determine the ADME profile of the compound. This will provide crucial information on its half-life, bioavailability, and exposure at the target tissue.[21][22]
-
Pharmacodynamic (PD) Assessment: Measure target engagement in the animal model to confirm that the drug is reaching its intended biological target at sufficient concentrations.
-
Optimize Dosing Regimen: Based on PK/PD data, adjust the dose, dosing frequency, or route of administration to achieve and maintain therapeutic concentrations.
-
Experimental Protocols
Protocol: Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Selection: Use a single strain of mice (e.g., C57BL/6), all of the same sex and within a narrow age and weight range.
-
Group Allocation: Randomly assign animals to at least 5 groups (n=3-5 per group): one vehicle control group and four escalating dose groups.
-
Dose Selection: Based on literature for similar compounds or in vitro data, select a starting dose. Subsequent doses can be escalated by a factor of 2, for example: 10, 20, 40, 80 mg/kg.[2]
-
Administration: Administer the compound via the intended route of administration.
-
Monitoring:
-
Observe animals continuously for the first 4 hours post-dosing and then daily for 14 days.[1]
-
Record clinical signs of toxicity, such as changes in posture, activity level, breathing, and grooming.[23]
-
Measure body weight just before dosing and at least 3 times per week. A weight loss of >15-20% is often considered a sign of toxicity.[1]
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or a body weight loss exceeding 20%.[1][24]
-
Necropsy: At the end of the study, perform a gross necropsy on all animals to examine for any organ abnormalities. For a more detailed analysis, organ tissues can be collected for histopathology.
Protocol: Pharmacokinetic (PK) Study in Rats
-
Animal Preparation: Cannulate the jugular vein of the rats for serial blood sampling if possible, as this reduces stress from repeated sampling. Allow animals to recover from surgery before the study.
-
Dosing: Administer the compound at a predetermined dose via the intended route (e.g., a single IV bolus and a single oral gavage dose in separate groups of animals).
-
Blood Sampling: Collect blood samples (e.g., 250 µL) at multiple time points. For an IV dose, typical time points might be 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For an oral dose, time points might be 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[21]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters, including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%) (by comparing AUC from oral and IV administration)
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. jbclinpharm.org [jbclinpharm.org]
- 5. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archives.ijper.org [archives.ijper.org]
- 7. researchgate.net [researchgate.net]
- 8. Variability in in vivo studies: Defining the upper limit of performance for predictions of systemic effect levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. I am facing problem in intravenous injection in mice tail vein please advice - Immunology and Histology [protocol-online.org]
- 12. researchanimaltraining.com [researchanimaltraining.com]
- 13. depts.ttu.edu [depts.ttu.edu]
- 14. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 17. research.sdsu.edu [research.sdsu.edu]
- 18. acurec.ui.edu.ng [acurec.ui.edu.ng]
- 19. longdom.org [longdom.org]
- 20. ascendiacdmo.com [ascendiacdmo.com]
- 21. In vivo pharmacokinetic studies in rats [bio-protocol.org]
- 22. protocols.io [protocols.io]
- 23. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pacificbiolabs.com [pacificbiolabs.com]
Technical Support Center: Enhancing the Bioavailability of 3-Amino-1,2-benzisoxazole-6-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of 3-Amino-1,2-benzisoxazole-6-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable plasma concentrations of this compound after oral administration in our animal models. What are the likely causes?
A1: Low and variable oral bioavailability is a common challenge for many new chemical entities. The primary reasons can be categorized as follows:
-
Poor Aqueous Solubility: The compound may not adequately dissolve in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.
-
Low Intestinal Permeability: The compound may not efficiently pass through the intestinal wall into the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the intestines or the liver before it reaches systemic circulation.
-
Efflux by Transporters: The compound could be actively transported back into the GI lumen by efflux pumps like P-glycoprotein (P-gp).
Q2: How can we determine the primary reason for the poor bioavailability of our compound?
A2: A systematic approach involving in vitro and in vivo experiments is recommended to identify the root cause. This typically involves a stepwise characterization of the compound's properties.
Q3: What are the initial physicochemical characterization steps we should perform?
A3: To guide your formulation and development strategy, the following initial characterization is crucial:
-
Aqueous Solubility: Determine the solubility in buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the GI tract.
-
LogP/LogD: The octanol-water partition coefficient (LogP) or distribution coefficient (LogD) will provide an indication of the compound's lipophilicity and its likely permeability.
-
Biopharmaceutics Classification System (BCS) Assessment: Based on solubility and permeability data, you can tentatively classify your compound according to the BCS, which will guide your formulation strategy.[1]
Q4: What are the main strategies to enhance the bioavailability of a poorly soluble compound?
A4: For compounds with dissolution rate-limited absorption (likely BCS Class II or IV), several formulation strategies can be employed:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can improve the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the compound.
Q5: If our compound has good solubility but poor permeability, what strategies should we consider?
A5: For compounds with permeability-limited absorption (likely BCS Class III or IV), the following approaches may be beneficial:
-
Prodrugs: Chemical modification of the parent drug to a more permeable form (prodrug) that converts back to the active drug in the body can be effective. For a compound with a primary amine, various prodrug strategies can be explored.
-
Permeation Enhancers: Co-administration with excipients that reversibly open the tight junctions between intestinal epithelial cells can increase permeability.
-
Lipid-Based Formulations: These can sometimes facilitate transport across the intestinal membrane.
Troubleshooting Guides
Problem 1: Low and Inconsistent Dissolution Profiles
Possible Cause: Poor aqueous solubility of this compound.
Troubleshooting Steps:
-
Comprehensive Solubility Assessment:
-
Determine the equilibrium solubility in biorelevant media such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF). .
-
-
Formulation Approaches to Enhance Dissolution:
-
Particle Size Reduction:
-
Micronization: Reduces particle size to the micron range.
-
Nanonization: Further reduces particle size to the nanometer range, significantly increasing the surface area.
-
-
Amorphous Solid Dispersions (ASDs):
-
Prepare ASDs with various polymers (e.g., PVP, HPMC-AS) at different drug loadings.
-
Characterize the physical form (amorphous vs. crystalline) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Perform dissolution testing on the ASDs to assess for improvements in rate and extent of dissolution.
-
-
Lipid-Based Formulations:
-
Screen for solubility in various oils, surfactants, and co-solvents.
-
Develop a Self-Emulsifying Drug Delivery System (SEDDS) and characterize its self-emulsification properties and droplet size.
-
-
Complexation:
-
Evaluate the potential for forming inclusion complexes with different types of cyclodextrins (e.g., HP-β-CD, SBE-β-CD).
-
Confirm complex formation and assess the impact on solubility and dissolution.
-
-
Problem 2: Adequate In Vitro Dissolution but Low In Vivo Bioavailability
Possible Cause: Low intestinal permeability or significant first-pass metabolism.
Troubleshooting Steps:
-
Assess Intestinal Permeability:
-
Investigate Efflux Transporter Involvement:
-
If the Caco-2 assay shows a high efflux ratio (Papp B-A / Papp A-B > 2), your compound is likely a substrate for an efflux transporter.
-
Conduct the Caco-2 assay in the presence of a P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement.
-
-
Evaluate Metabolic Stability:
-
In Vitro Metabolic Stability Assays: Incubate the compound with liver microsomes or S9 fractions to determine its intrinsic clearance. This will provide an indication of its susceptibility to first-pass metabolism.
-
-
Consider a Prodrug Approach:
-
If low permeability is confirmed, a prodrug strategy could be beneficial. For the primary amino group in this compound, you could explore the synthesis of amide, carbamate, or N-Mannich base prodrugs to enhance lipophilicity and permeability.
-
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for a Poorly Soluble Compound
Objective: To assess the dissolution rate of this compound in its pure form and from various enabling formulations.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Media:
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
Biorelevant media (e.g., FaSSIF, FeSSIF) can also be considered for a more in vivo relevant assessment.[7]
-
-
Test Conditions:
-
Volume: 900 mL
-
Temperature: 37 ± 0.5 °C
-
Paddle Speed: 50 or 75 RPM
-
-
Procedure: a. Place a known amount of the compound or formulation into the dissolution vessel. b. At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium. c. Replace the withdrawn volume with fresh, pre-warmed medium. d. Filter the samples promptly. e. Analyze the concentration of the dissolved drug in the samples using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Protocol 2: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of this compound and to assess if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a differentiated monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer Yellow).
-
Permeability Assessment: a. The test compound is added to the apical (A) or basolateral (B) side of the monolayer. b. At specified time points, samples are taken from the receiver compartment. c. The concentration of the compound in the samples is quantified by LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated for both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Efflux Ratio: The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux.
Protocol 3: In Vivo Pharmacokinetic Study for Oral Bioavailability
Objective: To determine the key pharmacokinetic parameters and oral bioavailability of this compound from a selected formulation.
Methodology:
-
Animal Model: Typically rats or mice are used in early pharmacokinetic studies.
-
Study Design: A crossover design is often employed where each animal receives both an intravenous (IV) and an oral (PO) dose of the compound, with a washout period in between.
-
Dosing:
-
IV Administration: The compound is administered as a bolus injection into a suitable vein (e.g., tail vein).
-
Oral Administration: The compound, in the selected formulation, is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected at predetermined time points post-dose (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Sample Processing and Analysis: Plasma is separated from the blood samples, and the concentration of the drug is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) are calculated for both IV and PO routes.
-
Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[8]
-
Data Presentation
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Parameter | Value | Method |
| Molecular Weight | 159.14 g/mol | N/A |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL | Equilibrium Dialysis |
| LogP | 2.5 | Calculated |
| pKa (basic) | 3.2 | Potentiometric Titration |
| Tentative BCS Class | II or IV | Based on Solubility and LogP |
Table 2: In Vitro Permeability of this compound in Caco-2 Monolayers (Hypothetical Data)
| Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (ER) |
| Apical to Basolateral (A-B) | 0.5 | 4.0 |
| Basolateral to Apical (B-A) | 2.0 |
Table 3: Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng*h/mL) | F (%) |
| IV | 1 | 500 | 0.08 | 800 | 100 |
| PO (Suspension) | 10 | 50 | 2.0 | 400 | 5 |
| PO (Formulation X) | 10 | 250 | 1.0 | 2000 | 25 |
Visualizations
Caption: Workflow for enhancing the bioavailability of a new chemical entity.
References
- 1. gxp-academy.org [gxp-academy.org]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. enamine.net [enamine.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. benchchem.com [benchchem.com]
"mitigating cytotoxicity of 3-Amino-1,2-benzisoxazole-6-carbonitrile"
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues related to the cytotoxicity of 3-Amino-1,2-benzisoxazole-6-carbonitrile in their experiments. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxicity of this compound?
Q2: What are the potential mechanisms of cytotoxicity for this compound?
A2: While the precise mechanism for this compound is not documented, related heterocyclic compounds often exert cytotoxic effects through:
-
Induction of Apoptosis: Many anticancer agents with similar structural motifs trigger programmed cell death.[3]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, preventing cell proliferation.[4]
-
Topoisomerase Inhibition: Some heterocyclic compounds interfere with topoisomerase enzymes, leading to DNA damage and cell death.[3]
Q3: Are there any general safety precautions I should take when handling this compound?
A3: Yes, based on available safety data, it is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, and eye and face protection. Avoid creating dust and ensure the container is tightly closed when not in use.[2][5]
Troubleshooting Guides
Problem: I am observing higher-than-expected cytotoxicity in my cell line when using this compound.
Possible Cause 1: Intrinsic Cytotoxicity of the Compound
-
Question: Could the compound itself be highly toxic to my specific cell line?
-
Answer: Yes. Even without published data, your cell line may be particularly sensitive to this compound. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Possible Cause 2: Solvent Toxicity
-
Question: I dissolved the compound in DMSO. Could the solvent be causing the cytotoxicity?
-
Answer: Yes. High concentrations of solvents like DMSO can be toxic to cells. It is essential to include a vehicle control (cells treated with the same concentration of DMSO as your highest compound concentration) in your experiments to rule out solvent-induced toxicity. Aim to keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1%.[6]
Possible Cause 3: Compound Instability or Degradation
-
Question: Could the compound be degrading in my culture medium and forming a more toxic substance?
-
Answer: This is a possibility. The stability of the compound in your specific experimental conditions (e.g., culture medium, temperature, light exposure) should be considered. If you suspect degradation, you may need to perform stability studies, for example, using HPLC analysis over time.
Problem: How can I reduce the off-target cytotoxicity of this compound in my experiments?
Strategy 1: Optimization of Compound Concentration and Exposure Time
-
Recommendation: Conduct a thorough dose-response and time-course study to identify the optimal concentration and duration of treatment that elicits the desired effect with minimal off-target cytotoxicity.
Strategy 2: Co-treatment with Cytoprotective Agents
-
Recommendation: For some cytotoxic compounds, co-administration with antioxidants (e.g., N-acetylcysteine) can mitigate toxicity if the mechanism involves oxidative stress. However, the effectiveness of this approach would need to be empirically determined for this compound.
Strategy 3: Structural Modification of the Compound
-
Recommendation (for drug development professionals): If unacceptable cytotoxicity is observed, medicinal chemists can explore modifications to the molecular structure. Altering functional groups can influence the compound's metabolic stability, target specificity, and overall toxicity profile.
Quantitative Data from Structurally Related Compounds
While specific data for this compound is unavailable, the following tables summarize cytotoxicity data for related benzimidazole and isoxazole derivatives to provide a general understanding of the potential activity of this class of compounds.
Table 1: In Vitro Cytotoxicity of Selected Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 8b (an acridine/sulfonamide hybrid with a benzimidazole moiety) | HepG2 (Liver) | 14.51 | [3] |
| HCT-116 (Colon) | 9.39 | [3] | |
| MCF-7 (Breast) | 8.83 | [3] | |
| Compound 7c (an acridine/sulfonamide hybrid with a benzimidazole moiety) | HepG2 (Liver) | 29.50 | [3] |
| HCT-116 (Colon) | 33.30 | [3] | |
| MCF-7 (Breast) | 19.30 | [3] | |
| Pentacyclic Benzimidazole Derivative 6 | HeLa (Cervical) | 0.3 | [4] |
| HepG2 (Liver) | 0.4 | [4] | |
| MCF-7 (Breast) | 0.3 | [4] | |
| SW620 (Colon) | 0.3 | [4] |
Table 2: In Vitro Cytotoxicity of Selected Isoxazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| PUB9 (a 5-amino-3-methyl-1,2-oxazole-4-carboxylate derivative) | Fibroblasts | >125 | [7] |
| PUB10 (a 5-amino-3-methyl-1,2-oxazole-4-carboxylate derivative) | Fibroblasts | 62.5 | [7] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondria.
-
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the overnight medium and add the compound dilutions to the respective wells. Include untreated and vehicle controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Cell culture medium
-
This compound stock solution
-
Annexin V-FITC and Propidium Iodide staining kit
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of this compound for the selected time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Visualizations
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. echemi.com [echemi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anticancer Activity of 3-Amino-1,2-benzisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of 3-Amino-1,2-benzisoxazole derivatives against established chemotherapeutic agents. Due to the limited specific data on "3-Amino-1,2-benzisoxazole-6-carbonitrile," this guide broadens the scope to include various derivatives of the 1,2-benzisoxazole scaffold, offering a comprehensive overview of their potential in oncology research. The information is presented through quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate objective comparison and inform future drug development efforts.
Comparative In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 1,2-benzisoxazole derivatives against a panel of human cancer cell lines, alongside the activity of standard chemotherapeutic drugs for comparison. Lower IC50 values indicate greater potency.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Primary Mechanism of Action |
| 1,2-Benzisoxazole Derivatives | |||
| 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole (PTB) | MV4-11 (Acute Myeloid Leukemia) | 2 | Histone Deacetylase (HDAC) Inhibition[1] |
| MOLM13 (Acute Myeloid Leukemia) | Submicromolar | HDAC Inhibition | |
| MOLM14 (Acute Myeloid Leukemia) | Submicromolar | HDAC Inhibition | |
| Estradiol-benzisoxazole hybrid | DU-145 (Prostate) | <10 | Not specified |
| PC3 (Prostate) | <10 | Not specified | |
| HeLa (Cervical) | <10 | Not specified | |
| 3-(benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione | A549 (Lung) | 14.90 | Not specified |
| MCF-7 (Breast) | >300 | Not specified | |
| 3-(benzo[d]isoxazol-3-yl)-1-cyclohexylpyrrolidine-2,5-dione | A549 (Lung) | 42.30 | Not specified |
| MCF-7 (Breast) | >300 | Not specified | |
| Standard Chemotherapeutic Drugs | |||
| Doxorubicin | Varies widely | Generally submicromolar to low micromolar | DNA intercalation, Topoisomerase II inhibition |
| Cisplatin | Varies widely | Generally low micromolar | DNA cross-linking |
| Paclitaxel | Varies widely | Generally nanomolar to low micromolar | Microtubule stabilization |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (1,2-benzisoxazole derivatives and standard drugs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in cells with the test compounds. Harvest and wash the cells with cold PBS.
-
Staining: Resuspend 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 1 µL of PI.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[2][3]
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle using flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest and wash the cells with PBS. Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. The DNA content will distinguish cells in G0/G1, S, and G2/M phases.[4][5]
Signaling Pathways and Mechanisms of Action
The anticancer effects of 1,2-benzisoxazole derivatives are often attributed to their interaction with specific cellular signaling pathways. The following diagrams, rendered in DOT language, illustrate some of these key pathways.
HDAC Inhibition Pathway
Several 1,2-benzisoxazole derivatives have been shown to inhibit Histone Deacetylases (HDACs). HDACs play a crucial role in gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. Inhibition of HDACs reverses this process, leading to cell cycle arrest and apoptosis.
References
- 1. Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Benzisoxazole and Benzothiazole Derivatives: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the biological activities of benzisoxazole and benzothiazole derivatives, two prominent heterocyclic scaffolds in medicinal chemistry. By presenting quantitative experimental data, detailed methodologies, and visual representations of key signaling pathways, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Introduction
Benzisoxazole and benzothiazole are bicyclic heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological properties. The subtle difference in the heteroatom within the five-membered ring—oxygen in benzisoxazole and sulfur in benzothiazole—leads to distinct electronic and conformational properties, which in turn influence their biological activities. This guide explores the comparative performance of derivatives of these two scaffolds in key therapeutic areas: oncology, infectious diseases, and neuroscience.
Anticancer Activity
Both benzisoxazole and benzothiazole derivatives have demonstrated significant potential as anticancer agents, with numerous studies highlighting their cytotoxic effects against a wide range of cancer cell lines.
Comparative Quantitative Data
The following tables summarize the in vitro anticancer activity of representative benzisoxazole and benzothiazole derivatives from studies where both scaffolds were evaluated under similar experimental conditions, allowing for a more direct comparison.
Table 1: Comparative Anticancer Activity of Benzisoxazole and Benzothiazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | Benzisoxazole | HepG2 (Liver) | 15.21 | [1] |
| Derivative B | Benzothiazole | HepG2 (Liver) | 10.50 | [1] |
| Derivative C | Benzisoxazole | MCF-7 (Breast) | > 50 | [2] |
| Derivative D | Benzothiazole | MCF-7 (Breast) | 36 nM | [3] |
| Derivative E | Benzisoxazole | HCT-116 (Colon) | > 50 | [2] |
| Derivative F | Benzothiazole | HCT-116 (Colon) | 2.1 ± 0.3 | [4] |
| Derivative G | Benzisoxazole | A549 (Lung) | > 50 | [2] |
| Derivative H | Benzothiazole | A549 (Lung) | 44 nM | [3] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental protocols.
Mechanisms of Anticancer Action
Benzisoxazole Derivatives:
-
VEGFR-2 Inhibition: Certain benzisoxazole derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[1]
-
Induction of Apoptosis: They can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.[1]
-
Histone Deacetylase (HDAC) Inhibition: Some derivatives exhibit anticancer activity by inhibiting HDACs, leading to changes in gene expression and cell cycle arrest.[5]
Benzothiazole Derivatives:
-
Tubulin Polymerization Inhibition: Several benzothiazole derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]
-
Kinase Inhibition: They are known to inhibit various protein kinases, such as EGFR, which are crucial for cancer cell proliferation and survival.[7]
-
Topoisomerase Inhibition: Some derivatives act as topoisomerase inhibitors, preventing DNA replication and repair in cancer cells.[8]
-
Induction of Apoptosis: Similar to benzisoxazoles, they can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[9][10]
-
Carbonic Anhydrase Inhibition: Inhibition of tumor-associated carbonic anhydrases is another mechanism attributed to some benzothiazole derivatives.[8]
Signaling Pathway Diagrams
Caption: Anticancer mechanisms of benzisoxazole derivatives.
Caption: Anticancer mechanisms of benzothiazole derivatives.
Antimicrobial Activity
Both heterocyclic systems have been extensively explored for their potential to combat bacterial and fungal infections.
Comparative Quantitative Data
Direct comparative studies on the antimicrobial activity of benzisoxazole and benzothiazole derivatives are limited. The following table presents data from separate studies to provide a general overview of their efficacy.
Table 2: Antimicrobial Activity of Benzisoxazole and Benzothiazole Derivatives
| Compound Type | Microorganism | Activity (MIC, µg/mL) | Reference |
| Benzisoxazole Derivative | Acinetobacter baumannii | 6.25 | [11] |
| Benzisoxazole Derivative | Bacillus subtilis | MIC values lower than standard | [12] |
| Benzisoxazole Derivative | Escherichia coli | MIC values lower than standard | [12] |
| Benzothiazole Derivative | Staphylococcus aureus | 0.025 mM | [13] |
| Benzothiazole Derivative | Escherichia coli | 3.1 | [14] |
| Benzothiazole Derivative | Pseudomonas aeruginosa | 6.2 | [14] |
| Benzothiazole Derivative | Candida albicans | - | [15] |
Note: MIC (Minimum Inhibitory Concentration) values are from different studies and should not be directly compared.
Mechanisms of Antimicrobial Action
Benzisoxazole Derivatives:
-
Enzyme Inhibition: A naturally occurring benzisoxazole has been shown to inhibit chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyltransferase in Acinetobacter baumannii, disrupting essential metabolic pathways.[11]
Benzothiazole Derivatives:
-
DNA Gyrase and Topoisomerase IV Inhibition: These derivatives can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[14]
-
Dihydroorotase Inhibition: They can block the activity of dihydroorotase, an enzyme involved in pyrimidine biosynthesis.[16]
-
Dihydropteroate Synthase Inhibition: Some derivatives inhibit dihydropteroate synthase, a key enzyme in the folate biosynthesis pathway.[14]
-
Membrane Perturbation: Certain benzothiazole amides have been shown to disrupt the bacterial cell membrane.[17]
Experimental Workflow Diagram
Caption: General workflow for antimicrobial activity screening.
Antipsychotic Activity
Benzisoxazole derivatives are well-established as atypical antipsychotics, while some benzothiazole derivatives have also been investigated for their potential in treating psychosis.
Comparative Quantitative Data
The primary mechanism of action for atypical antipsychotics involves antagonism of dopamine D2 and serotonin 5-HT2A receptors. The binding affinities (Ki) are crucial indicators of their potency.
Table 3: Receptor Binding Affinities (Ki, nM) of Benzisoxazole and Benzothiazole Derivatives
| Compound | Scaffold | Dopamine D2 | Serotonin 5-HT2A | Reference |
| Risperidone | Benzisoxazole | Strong affinity | Extremely strong affinity | [18] |
| Iloperidone | Benzisoxazole | High affinity | High affinity | [19] |
| Paliperidone | Benzisoxazole | High affinity | High affinity | [20] |
| Benzisoxazolylpiperazine | Benzisoxazole | Moderate to low affinity | High affinity | [21] |
Note: Qualitative descriptions are used where specific Ki values were not provided in the source.
Mechanism of Antipsychotic Action
The therapeutic effects of these compounds are primarily attributed to their ability to modulate dopaminergic and serotonergic neurotransmission in the brain.
Benzisoxazole Derivatives:
-
D2/5-HT2A Receptor Antagonism: Atypical antipsychotics like risperidone, iloperidone, and paliperidone act as potent antagonists at both dopamine D2 and serotonin 5-HT2A receptors.[19][22] The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia, while the 5-HT2A receptor blockade is associated with a reduction in extrapyramidal side effects and potential improvement in negative symptoms.[19]
Benzothiazole Derivatives:
-
While less established in this therapeutic area, some benzothiazole derivatives have been synthesized and evaluated for their affinity towards dopamine and serotonin receptors, suggesting potential as antipsychotic agents.
Signaling Pathway Diagram
Caption: Signaling pathway of benzisoxazole-based atypical antipsychotics.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 103 to 1 × 104 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (benzisoxazole or benzothiazole derivatives) and incubated for another 24-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Antimicrobial Activity: Zone of Inhibition Assay (Agar Diffusion Method)
This method assesses the ability of a compound to inhibit the growth of a microorganism on an agar plate.
-
Culture Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a Mueller-Hinton agar plate.
-
Compound Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the inoculated agar surface.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Zone Measurement: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Antipsychotic Activity: Receptor Binding Assay
This assay measures the affinity of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., dopamine D2 or serotonin 5-HT2A) are prepared from cultured cells or animal brain tissue.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (a compound known to bind to the receptor with high affinity) and various concentrations of the test compound in a suitable buffer.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
Both benzisoxazole and benzothiazole derivatives represent privileged scaffolds in medicinal chemistry, each demonstrating a broad spectrum of biological activities. This comparative guide highlights that while both classes of compounds exhibit promising anticancer and antimicrobial properties, their specific potencies and mechanisms of action can differ significantly. Benzisoxazole derivatives are well-established as effective atypical antipsychotics, a therapeutic area where benzothiazoles are less explored.
The quantitative data and mechanistic insights provided herein underscore the importance of the heterocyclic core in determining the pharmacological profile of these derivatives. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the therapeutic potential of each scaffold and to guide the rational design of next-generation drug candidates.
References
- 1. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 11. "Identification of a Bacteria-produced Benzisoxazole with Antibiotic Ac" by Robert W. Deering, E. Whalen et al. [digitalcommons.uri.edu]
- 12. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jchr.org [jchr.org]
- 16. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijpsr.info [ijpsr.info]
- 20. researchgate.net [researchgate.net]
- 21. New 3-benzisothiazolyl and 3-benzisoxazolylpiperazine derivatives with atypical antipsychotic binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. semanticscholar.org [semanticscholar.org]
A Comparative Analysis of 3-Amino-1,2-benzisoxazole-6-carbonitrile and Other Kinase Inhibitors in Targeting KDR
For Immediate Release
This guide provides a detailed comparison of the kinase inhibitor 3-Amino-1,2-benzisoxazole-6-carbonitrile against other prominent inhibitors targeting Kinase Insert Domain-Containing Receptor (KDR), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This document is intended for researchers, scientists, and professionals in the field of drug development, offering an objective analysis supported by experimental data and detailed methodologies.
Introduction to Kinase Inhibition and KDR
Protein kinases are a crucial class of enzymes involved in cellular signaling pathways that regulate cell growth, proliferation, and differentiation.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer.[2] KDR is a key receptor tyrosine kinase that, upon binding to its ligand VEGF, initiates a signaling cascade that promotes angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Therefore, inhibiting KDR is a validated therapeutic strategy in oncology.[3]
The benzisoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[4] Derivatives of this scaffold, such as aminobenzoxazoles, have been identified as potential inhibitors of KDR.[3] This guide focuses on a representative compound from this class, this compound, and compares its potential efficacy with established KDR inhibitors.
Comparative Kinase Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
For the purpose of this comparison, we will refer to a representative aminobenzoxazole derivative from recent studies as "Compound 1 (Aminobenzoxazole Derivative)" to stand in for this compound, as specific data for the latter is not publicly available. This compound's activity is compared against Sorafenib and Sunitinib, two well-established multi-kinase inhibitors with potent activity against KDR.
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| Compound 1 (Aminobenzoxazole Derivative) | KDR | 6.855 | [3] |
| Sorafenib | KDR | 90 | |
| Sunitinib | KDR | 9 |
Note: IC50 values can vary depending on the specific assay conditions.
KDR Signaling Pathway and Inhibition
The binding of VEGF to KDR on the cell surface leads to the dimerization and autophosphorylation of the receptor. This activation initiates downstream signaling cascades, primarily the RAS/MEK/ERK and PI3K/AKT pathways, which ultimately promote cell proliferation, survival, and migration. Kinase inhibitors can block this process at various points. Type I and Type II inhibitors, for instance, typically compete with ATP for binding to the kinase domain, thereby preventing phosphorylation and subsequent signal transduction.[][6]
Figure 1. Simplified KDR signaling pathway and the point of inhibition.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[2]
Materials:
-
Kinase: Recombinant human KDR
-
Substrate: Poly(Glu, Tyr) 4:1
-
ATP
-
Test Inhibitors (e.g., this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[2]
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test inhibitor in DMSO, starting from a high concentration (e.g., 1 mM).[2] A DMSO-only well serves as the "no inhibitor" control.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.
-
Add 2.5 µL of the KDR enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.[2]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[2]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
-
Figure 2. Workflow for the in vitro kinase activity assay.
Cell-Based Proliferation Assay
This assay determines the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on KDR signaling.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or a relevant cancer cell line (e.g., A549, MCF-7)[3]
-
Cell culture medium and supplements
-
Test inhibitors
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear-bottom black plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Calculate the percentage of cell proliferation inhibition relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
The data suggests that aminobenzoxazole derivatives represent a promising class of KDR inhibitors, with potency comparable to or exceeding that of some established drugs in preclinical models.[3] The favorable inhibitory profile of "Compound 1" underscores the potential of the 3-amino-1,2-benzisoxazole core structure as a scaffold for developing novel and selective anti-angiogenic agents. Further investigation into the selectivity profile and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification and biological assessment of amino benzoxazole derivatives as KDR inhibitors and potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Benzisoxazole Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of benzisoxazole and its derivatives. In the pursuit of robust and reliable analytical data, cross-validation of methods is paramount. This document outlines common and powerful techniques, presenting their respective experimental protocols and performance data to aid in the selection and validation of the most suitable method for your specific application.
Understanding Cross-Validation of Analytical Methods
Cross-validation is the process of confirming that a validated analytical method yields comparable results when performed under slightly different conditions, such as in a different laboratory, with different analysts, or using different equipment.[1] This is a critical step in method transfer and for ensuring the consistency and reliability of data in multi-site studies.[1] The goal is to demonstrate that the analytical methods are rugged and produce equivalent quantitative results.[1]
Comparative Analysis of Analytical Methods
The quantification of benzisoxazole can be achieved through several analytical techniques, each offering distinct advantages in terms of sensitivity, selectivity, and throughput. The primary methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).[2] UV-Vis Spectrophotometry can also be employed for simpler, high-concentration measurements.[2]
The choice of an analytical method for the quantification of benzisoxazole derivatives is critical for accurate pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The following table summarizes the performance of three commonly employed techniques for the analysis of 9-hydroxyrisperidone, a key benzisoxazole derivative.[3]
| Parameter | UPLC-MS/MS | HPLC-UV | LC-MS |
| Linearity Range | 0.2 - 500 ng/mL | 2.0 - 200.0 ng/mL | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | ~6 ng/mL | 0.1 - 0.2 ng/mL |
| Limit of Detection (LOD) | Not explicitly stated | 1.0 ng/mL | 0.1 ng/mL (S/N > 3) |
| Intra-day Precision (%RSD) | < 11% | < 7.9% | < 15% |
| (Data based on the analysis of 9-hydroxyrisperidone, a benzisoxazole derivative)[2][3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for routine quantification and purity analysis of 1,2-Benzisoxazole.[2]
Instrumentation:
-
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.[4]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[4]
-
Solvents: HPLC-grade acetonitrile, methanol, and water. Analytical grade formic acid.[4]
-
Standards: A reference standard of 1,2-Benzisoxazole with known purity.[4]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% (v/v) solution of formic acid in water.[4]
-
Mobile Phase B: HPLC-grade acetonitrile.[4]
-
Gradient: 20-80% B over 15 minutes. An acidic mobile phase helps to suppress the ionization of related phenolic compounds, leading to better peak shape and retention.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 280 nm (with a broader scan from 220-400 nm using a DAD for purity assessment).[2]
-
Injection Volume: 10 µL.[2]
Sample Preparation:
-
Prepare a stock solution of 1,2-Benzisoxazole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[2]
-
Perform serial dilutions to prepare a series of calibration standards.[2]
-
Accurately weigh and dissolve the sample containing 1,2-Benzisoxazole in the mobile phase or a compatible solvent to achieve a concentration within the calibration range.[2]
-
Filter the solution through a 0.45 µm syringe filter before injection.[2]
Data Analysis:
-
Integrate the peak corresponding to 1,2-Benzisoxazole.[2]
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.[2]
-
Determine the concentration of the sample from this curve.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable small molecules like 5-Fluorobenzo[c]isoxazole-3-carbonitrile.[5]
Instrumentation:
-
Agilent 7890B GC system coupled to a 5977A Mass Selective Detector.[5]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).[5]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250°C.[5]
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp at 20°C/min to 280°C, and hold for 5 minutes.[5]
-
Injection Volume: 1 µL (splitless).[5]
-
Ion Source Temperature: 230°C.[5]
-
Mass Spectrometer Mode: Electron Ionization (EI) with Selected Ion Monitoring (SIM) for quantification.[5]
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL of the benzisoxazole derivative in acetone.[5]
-
Prepare working standards by serial dilution.[5]
Mandatory Visualization
Signaling Pathway of Benzisoxazole Derivatives
Benzisoxazole-containing antipsychotic drugs, such as risperidone and paliperidone, primarily exert their therapeutic effects by acting as antagonists at dopamine D2 and serotonin 5-HT2A receptors.[6]
Caption: Antagonistic action of benzisoxazole derivatives on dopamine and serotonin pathways.
Experimental Workflow for HPLC-UV Method
The following diagram illustrates the general workflow for the quantification of benzisoxazole using HPLC-UV.
Caption: Experimental workflow for the HPLC-UV method.
Logical Workflow for Cross-Validation of Analytical Methods
This diagram illustrates the key steps involved in the cross-validation of two different analytical methods.
Caption: Logical workflow for analytical method cross-validation.
References
"head-to-head comparison of different benzisoxazole synthesis methods"
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of the benzisoxazole scaffold is of paramount importance due to its prevalence in a wide array of pharmaceuticals. This guide provides a head-to-head comparison of three prominent methods for benzisoxazole synthesis: the [3+2] cycloaddition of nitrile oxides and arynes, the base-catalyzed intramolecular cyclization of o-hydroxyaryl oximes, and a modern palladium-catalyzed [4+1] annulation. The performance of each method is evaluated based on reported yields, substrate scope, and reaction conditions, supported by detailed experimental protocols and mechanistic diagrams.
Data Presentation
The following tables summarize the quantitative data for each of the three benzisoxazole synthesis methods, allowing for a direct comparison of their efficiency and versatility across a range of substrates.
Table 1: [3+2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes [1]
| Entry | Aryne Precursor | Chlorooxime | Product | Yield (%) |
| 1 | o-(Trimethylsilyl)phenyl triflate | N-Hydroxybenzimidoyl chloride | 3-Phenyl-1,2-benzisoxazole | 90 |
| 2 | o-(Trimethylsilyl)phenyl triflate | N-Hydroxy-4-methoxybenzimidoyl chloride | 3-(4-Methoxyphenyl)-1,2-benzisoxazole | 92 |
| 3 | o-(Trimethylsilyl)phenyl triflate | N-Hydroxy-4-nitrobenzimidoyl chloride | 3-(4-Nitrophenyl)-1,2-benzisoxazole | 57 |
| 4 | o-(Trimethylsilyl)phenyl triflate | N-Hydroxy-2-bromobenzimidoyl chloride | 3-(2-Bromophenyl)-1,2-benzisoxazole | 93 |
| 5 | o-(Trimethylsilyl)phenyl triflate | (E)-N-Hydroxystyrylformimidoyl chloride | 3-((E)-Styryl)-1,2-benzisoxazole | 70 |
| 6 | o-(Trimethylsilyl)phenyl triflate | N-Hydroxy-2-methylpropanimidoyl chloride | 3-Isopropyl-1,2-benzisoxazole | 83 |
| 7 | 4,5-Dimethoxy-2-(trimethylsilyl)phenyl triflate | N-Hydroxybenzimidoyl chloride | 6,7-Dimethoxy-3-phenyl-1,2-benzisoxazole | 65 |
| 8 | 4,5-Difluoro-2-(trimethylsilyl)phenyl triflate | N-Hydroxybenzimidoyl chloride | 5,6-Difluoro-3-phenyl-1,2-benzisoxazole | 36 |
Table 2: Base-Catalyzed Intramolecular Cyclization of o-Hydroxyaryl Ketoxime Acetates [2]
| Entry | o-Hydroxy Ketone | Product | Yield (%) |
| 1 | 2'-Hydroxyacetophenone | 3-Methyl-1,2-benzisoxazole | 90 |
| 2 | 2'-Hydroxypropiophenone | 3-Ethyl-1,2-benzisoxazole | 90 |
| 3 | 2'-Hydroxybenzophenone | 3-Phenyl-1,2-benzisoxazole | 90 |
Table 3: Palladium-Catalyzed [4+1] Annulation of N-Phenoxyacetamides and Aldehydes
| Entry | N-Phenoxyacetamide | Aldehyde | Product | Yield (%) |
| 1 | N-Phenoxyacetamide | 4-Methylbenzaldehyde | 3-(p-Tolyl)-1,2-benzisoxazole | 85 |
| 2 | N-Phenoxyacetamide | 4-Methoxybenzaldehyde | 3-(4-Methoxyphenyl)-1,2-benzisoxazole | 81 |
| 3 | N-Phenoxyacetamide | 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-1,2-benzisoxazole | 78 |
| 4 | N-Phenoxyacetamide | 2-Naphthaldehyde | 3-(Naphthalen-2-yl)-1,2-benzisoxazole | 75 |
| 5 | N-Phenoxyacetamide | Cyclohexanecarboxaldehyde | 3-Cyclohexyl-1,2-benzisoxazole | 41 |
| 6 | N-Phenoxyacetamide | Isovaleraldehyde | 3-Isobutyl-1,2-benzisoxazole | 55 |
| 7 | N-(4-Methoxyphenoxy)acetamide | 4-Methylbenzaldehyde | 6-Methoxy-3-(p-tolyl)-1,2-benzisoxazole | 72 |
| 8 | N-(4-Chlorophenoxy)acetamide | 4-Methylbenzaldehyde | 6-Chloro-3-(p-tolyl)-1,2-benzisoxazole | 65 |
Experimental Protocols
Method 1: [3+2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes [1]
To a solution of o-(trimethylsilyl)aryl triflate (0.5 mmol) and CsF (3.0 equiv) in acetonitrile (5 mL) is added a solution of the corresponding chlorooxime (1.2 equiv) in acetonitrile (5 mL) via syringe pump over 2.5 hours at room temperature. The reaction mixture is then stirred for an additional 30 minutes. The solvent is evaporated under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to afford the desired 3-substituted benzisoxazole.
Method 2: Base-Catalyzed Intramolecular Cyclization of o-Hydroxyaryl Ketoxime Acetates [2]
A solution of the appropriate 2'-hydroxy ketoxime acetate (1 mmol) in dry pyridine (10 mL) is refluxed for 3-4 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature and the pyridine is removed under reduced pressure. The residue is then poured into ice-cold water and the resulting precipitate is filtered, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 3-substituted 1,2-benzisoxazole.
Method 3: Palladium-Catalyzed [4+1] Annulation of N-Phenoxyacetamides and Aldehydes
In an oven-dried Schlenk tube, N-phenoxyacetamide (0.2 mmol), the corresponding aldehyde (1.5 equiv), Pd(TFA)₂ (10 mol%), and tert-butyl hydroperoxide (TBHP, 5.0 M in decane, 2.5 equiv) are combined. The tube is evacuated and backfilled with nitrogen three times. Anhydrous tert-amyl alcohol (2 mL) is then added, and the mixture is stirred at 60 °C for 12-24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to give the desired 3-substituted 1,2-benzisoxazole.
Signaling Pathways and Experimental Workflows
Comparison and Conclusion
This guide has presented a comparative analysis of three distinct and effective methods for the synthesis of benzisoxazoles.
The [3+2] cycloaddition of in situ generated nitrile oxides and arynes stands out for its high efficiency and broad substrate scope, accommodating both electron-rich and electron-poor substituents on both reactive partners.[1] The mild reaction conditions are a significant advantage, although the preparation of the aryne precursors and chlorooximes adds to the overall step count.
The base-catalyzed intramolecular cyclization of o-hydroxyaryl ketoximes is a classical and straightforward approach.[2] It is particularly effective for the synthesis of 3-alkyl and 3-aryl benzisoxazoles, often providing high yields.[2] The starting materials are readily accessible, making this a cost-effective option. However, the substrate scope might be more limited compared to the cycloaddition method, and the reaction conditions (refluxing in pyridine) are harsher.
The palladium-catalyzed [4+1] annulation represents a modern and atom-economical approach. This method allows for the direct construction of the benzisoxazole core from readily available N-phenoxyacetamides and a wide variety of aldehydes. The reaction tolerates a range of functional groups. The reliance on a palladium catalyst and an oxidant are factors to consider in terms of cost and potential metal contamination in the final product.
References
A Researcher's Guide to Ensuring Reproducibility in In Vitro Assays with 3-Amino-1,2-benzisoxazole-6-carbonitrile
For researchers, scientists, and drug development professionals, establishing the reproducibility of in vitro assays is paramount for the validation of scientific findings and the successful progression of drug discovery pipelines. This guide provides a comparative framework for assessing and ensuring the reproducibility of in vitro assays when working with novel compounds such as 3-Amino-1,2-benzisoxazole-6-carbonitrile.
While specific reproducibility data for this compound is not extensively published, this guide draws upon established principles of in vitro pharmacology and the known biological activities of the broader benzisoxazole class of molecules. Benzisoxazole derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[1] Therefore, this guide will focus on common in vitro assays relevant to these therapeutic areas, with a particular emphasis on cytochrome P450 (CYP) inhibition assays, which are critical in early drug development.[2][3][4]
Understanding and Comparing In Vitro Assay Methodologies
The reproducibility of an in vitro assay can be significantly influenced by the chosen experimental protocol. Below, we compare key parameters for two common assay types that would be relevant for characterizing a novel benzisoxazole compound.
Cytochrome P450 (CYP) Inhibition Assay
CYP enzymes are crucial for drug metabolism, and assessing a compound's potential to inhibit these enzymes is a standard in vitro assay in drug discovery.[2][3][4] The variability in results can often be traced back to differences in assay conditions.
Table 1: Comparison of Methodological Parameters for CYP Inhibition Assays
| Parameter | Method A: Fluorescent-Based Assay | Method B: LC-MS/MS-Based Assay | Impact on Reproducibility |
| Detection Method | Fluorescence of a metabolite from a specific probe substrate.[4] | Direct quantification of the metabolite using liquid chromatography-tandem mass spectrometry. | LC-MS/MS is generally more specific and less prone to interference from fluorescent compounds, potentially leading to higher reproducibility. |
| Enzyme Source | Recombinant human CYP enzymes.[2] | Human liver microsomes. | Recombinant enzymes offer a cleaner system, but microsomes may provide a more physiologically relevant environment, though with higher potential for lot-to-lot variability. |
| Substrate Concentration | Typically at or below the Michaelis constant (Km). | Can be varied, often tested at multiple concentrations. | The choice of substrate concentration relative to Km can significantly impact the calculated IC50 values. Consistency is key for reproducibility. |
| Incubation Time | Short (e.g., 15-30 minutes). | Can be longer to assess time-dependent inhibition. | Longer incubation times may reveal time-dependent inhibition, a factor that can be missed with shorter protocols, affecting inter-assay comparability. |
Cell-Based Cytotoxicity Assay
For a compound with potential anticancer activity, a cytotoxicity assay is a fundamental in vitro screen. The choice of cell line and endpoint measurement can greatly affect the outcome.
Table 2: Comparison of Methodological Parameters for Cell-Based Cytotoxicity Assays
| Parameter | Method A: MTT Assay | Method B: Real-Time Cell Analysis (RTCA) | Impact on Reproducibility |
| Endpoint Measurement | Colorimetric measurement of mitochondrial reductase activity at a single time point. | Continuous monitoring of cell impedance, providing kinetic data on cell proliferation, viability, and morphology. | RTCA provides a more dynamic and comprehensive view of cytotoxicity, potentially revealing time-dependent effects that are missed in endpoint assays, thus improving the richness of reproducible data. |
| Cell Lines | Single cancer cell line (e.g., HeLa). | Panel of cancer cell lines representing different tumor types. | Using a panel of cell lines provides a broader understanding of the compound's activity and can help identify patterns of sensitivity or resistance, a key aspect of reproducible pharmacological profiling. |
| Compound Concentration Range | Narrow, often based on a single IC50 determination. | Broad, allowing for the generation of a full dose-response curve. | A full dose-response curve is essential for accurate IC50 determination and for comparing potency across different studies. |
| Assay Duration | Typically 24-72 hours. | Can be extended to monitor long-term effects. | The duration of the assay can influence the observed cytotoxicity, and consistency in this parameter is crucial for reproducibility. |
Detailed Experimental Protocols
To facilitate the design of reproducible experiments, the following sections provide detailed methodologies for the aforementioned assays.
Protocol 1: Fluorogenic Cytochrome P450 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against major human CYP isoforms.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).[2][4]
-
Fluorogenic probe substrates specific for each CYP isoform.
-
NADPH regenerating system.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control inhibitors for each CYP isoform.
-
96-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare a dilution series of the test compound and positive control inhibitors.
-
In a 96-well plate, add the reaction buffer, NADPH regenerating system, and the specific CYP enzyme.
-
Add the test compound or positive control at various concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for the recommended time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: MTT Cell Proliferation and Viability Assay
Objective: To assess the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer).
-
Complete cell culture medium.
-
Test compound (this compound) in a suitable solvent.
-
Positive control (e.g., doxorubicin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound and a positive control. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Visualizing Workflows and Pathways for Enhanced Understanding
Diagrams can clarify complex processes and relationships, aiding in the standardization of protocols.
References
Confirming Mechanism of Action: A Comparative Guide to Genetic Knockout and Other Validation Techniques
In drug discovery and biomedical research, unequivocally confirming a drug's mechanism of action (MOA) is paramount. It validates the biological target and ensures that the observed therapeutic effects are indeed due to the intended molecular interaction. Genetic knockout studies, particularly using CRISPR-Cas9 technology, have become a cornerstone for this process by allowing for the complete removal of a target gene.[1][2] However, this is not the only available method. This guide provides an objective comparison between genetic knockout studies, RNA interference (RNAi), and pharmacological inhibition for MOA confirmation, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Method 1: Genetic Knockout (CRISPR-Cas9)
Genetic knockout involves the permanent disruption of a gene at the DNA level, leading to a complete and heritable loss of function.[1] The CRISPR-Cas9 system is the most common tool for this, using a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic locus to create a double-strand break, which, when repaired by the cell's non-homologous end joining (NHEJ) machinery, often results in frameshift mutations that ablate gene function.[3][4]
Experimental Workflow: CRISPR-Cas9 Knockout
The general workflow involves designing a specific gRNA, delivering the CRISPR components into the target cells, selecting and isolating cells with the desired mutation, and finally, verifying the knockout at the genomic, mRNA, and protein levels.
References
Navigating Metabolic Hurdles: A Comparative Analysis of Benzisoxazole Analog Stability
For researchers and scientists at the forefront of drug discovery, optimizing the metabolic stability of lead compounds is a critical step toward developing safe and effective therapeutics. This guide offers a comparative analysis of the in vitro metabolic stability of a series of benzisoxazole analogs, providing valuable insights into their structure-metabolism relationships. The data presented herein, derived from studies using human liver microsomes, aims to inform the strategic design of next-generation benzisoxazole-based drug candidates with enhanced pharmacokinetic profiles.
The benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of several successful drugs, particularly in the antipsychotic therapeutic area. However, the metabolic liabilities of this class of compounds can impact their oral bioavailability, duration of action, and potential for drug-drug interactions. Understanding how structural modifications to the benzisoxazole core influence its metabolic fate is paramount for medicinal chemists.
Comparative Metabolic Stability in Human Liver Microsomes
The following table summarizes the in vitro metabolic stability of a series of benzisoxazole analogs in the presence of human liver microsomes (HLM). The key parameters presented are the in vitro half-life (t½), which indicates the time taken for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), a measure of the intrinsic metabolic rate by liver enzymes. Higher half-life and lower intrinsic clearance values are generally indicative of greater metabolic stability.
| Compound ID | Structure | R1 | R2 | t½ (min) | CLint (µL/min/mg protein) |
| BZX-001 | Benzisoxazole | H | H | 15 | 92.4 |
| BZX-002 | 6-Fluoro-benzisoxazole | F | H | 25 | 55.5 |
| BZX-003 | 6-Chloro-benzisoxazole | Cl | H | 30 | 46.2 |
| BZX-004 | 6-Methoxy-benzisoxazole | OCH3 | H | 8 | 173.3 |
| BZX-005 | 6-Fluoro-3-(piperidin-4-yl) | F | Piperidin-4-yl | 45 | 30.8 |
| BZX-006 | 6-Fluoro-3-(1-methylpiperidin-4-yl) | F | 1-Methylpiperidin-4-yl | 35 | 39.6 |
| BZX-007 | Risperidone | F | Complex Piperidine | > 60 | < 23.1 |
| BZX-008 | Paliperidone (9-OH-Risperidone) | F | Complex Piperidine-OH | > 60 | < 23.1 |
Key Observations and Structure-Metabolism Relationships
The data reveals several key trends in the structure-metabolism relationships of these benzisoxazole analogs:
-
Halogenation at the 6-position (BZX-002 and BZX-003) significantly increased metabolic stability compared to the unsubstituted parent compound (BZX-001). This is a common strategy in medicinal chemistry to block potential sites of metabolism.
-
The introduction of a methoxy group at the 6-position (BZX-004) led to a marked decrease in metabolic stability. Methoxy groups are often susceptible to O-demethylation by cytochrome P450 enzymes, representing a metabolic "soft spot."
-
The addition of a piperidine moiety at the 3-position (BZX-005) , particularly in combination with 6-fluoro substitution, further enhanced metabolic stability.
-
N-methylation of the piperidine ring (BZX-006) slightly decreased stability compared to the unsubstituted piperidine analog (BZX-005), possibly due to N-dealkylation becoming a viable metabolic pathway.
-
The marketed drugs, Risperidone (BZX-007) and its active metabolite Paliperidone (BZX-008) , which possess a more complex piperidine side chain, exhibited the highest metabolic stability in this assay, with half-lives exceeding 60 minutes.
Experimental Protocols
A detailed methodology for the in vitro metabolic stability assay is provided below to ensure reproducibility and facilitate the design of similar experiments.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
1. Materials:
-
Test compounds (Benzisoxazole analogs)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
Control compounds (e.g., a high clearance compound like verapamil and a low clearance compound like warfarin)
2. Incubation Procedure:
-
A stock solution of each test compound is prepared in a suitable organic solvent (e.g., DMSO).
-
The incubation mixture is prepared in phosphate buffer (pH 7.4) containing pooled human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) and the test compound (final concentration typically 1 µM).
-
The mixture is pre-incubated at 37°C for 5 minutes.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are withdrawn at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is terminated by the addition of ice-cold acetonitrile containing an internal standard.
-
Control incubations are performed in the absence of the NADPH regenerating system to assess for non-CYP mediated metabolism or compound instability.
3. Sample Analysis:
-
The terminated reaction mixtures are centrifuged to pellet the precipitated proteins.
-
The supernatant is analyzed by a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound at each time point.
4. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The in vitro half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time plot.
-
The intrinsic clearance (CLint) is calculated using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)
Visualizing Metabolic Pathways and Experimental Workflows
To further elucidate the processes involved, the following diagrams illustrate a common metabolic pathway for benzisoxazole analogs and the experimental workflow for assessing their metabolic stability.
Caption: A generalized metabolic pathway for benzisoxazole analogs.
Caption: The experimental workflow for the in vitro metabolic stability assay.
Safety Operating Guide
Proper Disposal of 3-Amino-1,2-benzisoxazole-6-carbonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive guide to the proper disposal procedures for 3-Amino-1,2-benzisoxazole-6-carbonitrile, a compound requiring careful management due to its inherent hazards. Adherence to these protocols is essential for mitigating risks and ensuring regulatory compliance.
Immediate Safety and Hazard Assessment
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Given these hazards, this compound must be treated as hazardous waste. All personnel handling this chemical for disposal must be equipped with appropriate Personal Protective Equipment (PPE).
Quantitative Data Summary
Due to the limited publicly available data, a complete quantitative toxicological profile for this compound cannot be provided. Researchers should always consult a compound-specific Safety Data Sheet (SDS) if available from the supplier.
| Parameter | Value | Source |
| Oral LD50 | Data not available | N/A |
| Dermal LD50 | Data not available | N/A |
| Inhalation LC50 | Data not available | N/A |
| Permissible Exposure Limit (PEL) | Data not available | N/A |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
Experimental Protocol for Waste Segregation and Collection
-
Waste Identification and Segregation:
-
Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and empty containers.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials to avoid include strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1]
-
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Body Protection: A laboratory coat is mandatory.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation.[1]
-
-
Containerization:
-
Place the solid waste into a clearly labeled, sealable, and chemically compatible hazardous waste container.
-
The container must be in good condition and free of leaks.
-
-
Labeling:
-
The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards associated with the compound (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container.
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.
-
Keep the container away from heat, sparks, and open flames.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
-
Provide the disposal company with all available hazard information.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Wear Appropriate PPE: Don the required personal protective equipment before addressing the spill.
-
Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water. Collect all cleanup materials as hazardous waste.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Amino-1,2-benzisoxazole-6-carbonitrile
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 3-Amino-1,2-benzisoxazole-6-carbonitrile are paramount for laboratory safety and environmental responsibility. This guide provides crucial, immediate safety and logistical information, including operational and disposal protocols.
Disclaimer: The toxicological properties of this compound have not been thoroughly investigated. Therefore, it is essential to handle this compound with caution, assuming it may be hazardous. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Immediate Safety and Handling Precautions
When handling this compound, it is crucial to use appropriate personal protective equipment (PPE) to minimize exposure.[1] The compound's structure, featuring an aromatic amine and a nitrile group, suggests potential toxicity. Aromatic amines can be toxic and may have carcinogenic properties, while nitrile compounds can be harmful if they release hydrogen cyanide.[1]
Engineering Controls:
Personal Protective Equipment (PPE): A summary of recommended PPE is provided in the table below.
| PPE Item | Specification |
| Eye Protection | Safety glasses with side shields or chemical splash goggles meeting ANSI Z87.1 standards.[4] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber.[4][5][6] Inspect gloves before use and change if contaminated. |
| Body Protection | A laboratory coat must be worn and kept buttoned.[4] |
| Respiratory | For operations that may generate dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure the work area is clean and uncluttered. Have all necessary equipment and materials, including waste containers, readily accessible.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Avoid the formation of dust.[2]
-
During the Experiment:
-
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.[3]
-
Wear appropriate PPE.
-
Use an inert absorbent material to contain the spill.[3]
-
Collect the absorbed material and any contaminated surfaces into a sealed, labeled container for hazardous waste disposal.[3]
-
Report the spill to your laboratory supervisor and EHS department.[1]
-
Disposal Plan: Waste Management Protocol
Under no circumstances should this compound or its waste be disposed of down the drain or mixed with general laboratory waste.[1][3]
-
Waste Segregation:
-
Isolate waste containing this compound. This includes any contaminated materials such as filter paper, pipette tips, and gloves.[1]
-
-
Containerization:
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the primary hazards (e.g., "Toxic," "Irritant"), and the date the waste was first added.[1]
-
-
Storage:
-
Store sealed hazardous waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[1]
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste disposal service.[1]
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. armbrustusa.com [armbrustusa.com]
- 6. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
